Product packaging for 5-(2-Bromophenyl)-5-Oxovaleronitrile(Cat. No.:CAS No. 884504-59-0)

5-(2-Bromophenyl)-5-Oxovaleronitrile

Cat. No.: B1292371
CAS No.: 884504-59-0
M. Wt: 252.11 g/mol
InChI Key: MFTLRBDYXAYVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Bromophenyl)-5-Oxovaleronitrile is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO B1292371 5-(2-Bromophenyl)-5-Oxovaleronitrile CAS No. 884504-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTLRBDYXAYVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642193
Record name 5-(2-Bromophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-59-0
Record name 5-(2-Bromophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Chemical Structure of 5-(2-Bromophenyl)-5-Oxovaleronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 5-(2-Bromophenyl)-5-Oxovaleronitrile. Due to the absence of publicly available, detailed experimental data for this specific compound, this guide outlines a plausible synthetic route and presents an in-depth analysis of predicted spectroscopic data based on established principles of organic chemistry and spectroscopy. This document serves as a foundational resource for researchers interested in the synthesis and characterization of this and structurally related molecules. All quantitative data presented herein is predicted and collated for comparative analysis. Detailed, generalized experimental protocols for the key characterization techniques are also provided.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 884504-59-0, is a bifunctional molecule containing both a ketone and a nitrile functional group.[1] Its structure suggests potential applications as an intermediate in the synthesis of more complex pharmaceutical compounds and as a scaffold in medicinal chemistry. The presence of a brominated phenyl ring, a keto group, and a nitrile moiety offers multiple sites for chemical modification, making it a versatile building block. The elucidation of its precise chemical structure is paramount for its application in any research or development context.

Proposed Synthesis

A feasible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the context of this compound, this would involve the reaction of bromobenzene with a suitable acylating agent derived from a five-carbon chain nitrile. A logical acylating agent would be 4-cyanobutanoyl chloride. The reaction would be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Therefore, the acylation is expected to yield a mixture of ortho and para substituted products, with the para isomer often being the major product due to reduced steric hindrance. The ortho isomer, this compound, would be the desired product and would need to be separated from the para isomer, 5-(4-Bromophenyl)-5-Oxovaleronitrile, likely through chromatographic techniques.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add bromobenzene (1.0 equivalent) to the flask.

  • Acylation: Add 4-cyanobutanoyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the ortho and para isomers.

Structural Elucidation

The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the key spectroscopic methods.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity
7.70 - 7.60Multiplet
7.45 - 7.35Multiplet
3.10Triplet
2.50Triplet
2.10Pentet
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
198.0C=O
138.0Aromatic C-Br
133.0 - 127.0Aromatic CH
119.0C≡N
38.0-CH₂-C=O
28.0-CH₂-CH₂-CH₂-
17.0-CH₂-CN
Table 3: Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹) Functional Group
~3080Aromatic C-H stretch
~2940Aliphatic C-H stretch
~2250C≡N stretch (aliphatic nitrile)
~1690C=O stretch (aryl ketone)
~1580, 1470Aromatic C=C stretch
~750C-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/z Fragment
251/253[M]⁺ (Molecular ion peak with bromine isotope pattern)
183/185[Br-Ph-C=O]⁺
155/157[Br-Ph]⁺
128[Ph-C=O]⁺
68[CH₂CH₂CH₂CN]⁺
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The aromatic region is expected to show complex multiplets due to the ortho-substitution pattern. The protons on the aliphatic chain would appear as distinct triplets and a pentet, reflecting their coupling with adjacent methylene groups.

  • ¹³C NMR Spectroscopy: The spectrum would be characterized by the downfield signal of the ketone carbonyl carbon around 198 ppm. The nitrile carbon would appear around 119 ppm. The aromatic carbons would resonate in the typical region of 127-138 ppm, with the carbon attached to the bromine being the most deshielded in that region. The three distinct aliphatic carbon signals would confirm the pentanonitrile chain.

  • Infrared Spectroscopy: The IR spectrum would provide clear evidence for the key functional groups. A sharp, medium intensity peak around 2250 cm⁻¹ is characteristic of an aliphatic nitrile stretch. A strong, sharp absorption around 1690 cm⁻¹ would indicate the presence of an aryl ketone carbonyl group.

  • Mass Spectrometry: The mass spectrum would show a characteristic pair of molecular ion peaks of roughly equal intensity, separated by two mass units (m/z 251 and 253), which is indicative of the presence of a single bromine atom. Key fragmentation patterns would likely involve the cleavage of the acyl group and fragmentation of the aliphatic chain.

Visualization of Methodologies

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_workup Workup & Purification Bromobenzene Bromobenzene Reaction Friedel-Crafts Acylation Bromobenzene->Reaction AcylChloride 4-Cyanobutanoyl Chloride AcylChloride->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Solvent Dichloromethane Solvent->Reaction Product This compound (Ortho Isomer) Quenching Ice/HCl Quench Product->Quenching Byproduct 5-(4-Bromophenyl)-5-Oxovaleronitrile (Para Isomer) Byproduct->Quenching Purification Column Chromatography Quenching->Purification FinalProduct Isolated Product Purification->FinalProduct Mixture Reaction->Mixture Mixture->Product ortho Mixture->Byproduct para

Caption: Proposed Friedel-Crafts acylation synthesis workflow.

Spectroscopic Elucidation Logic

The following diagram illustrates the logical workflow for elucidating the structure of the target compound from its predicted spectroscopic data.

G Logical Flow for Structure Elucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_structure Structure Confirmation NMR ¹H and ¹³C NMR NMR_interp Identify proton environments, carbon skeleton, and connectivity NMR->NMR_interp IR Infrared Spectroscopy IR_interp Identify key functional groups: C≡N, C=O, C-Br IR->IR_interp MS Mass Spectrometry MS_interp Determine molecular weight and confirm bromine presence MS->MS_interp Structure This compound NMR_interp->Structure IR_interp->Structure MS_interp->Structure

Caption: Workflow for spectroscopic data interpretation.

Conclusion

The chemical structure of this compound can be confidently assigned based on a logical interpretation of predicted spectroscopic data derived from a plausible synthetic route. While this guide provides a robust theoretical framework for its characterization, experimental verification remains essential. The detailed methodologies and predicted data herein offer a valuable starting point for researchers aiming to synthesize and utilize this compound in their work, particularly in the fields of medicinal chemistry and drug development. Further studies to isolate and characterize this compound and to explore its reactivity and potential biological activity are warranted.

References

5-(2-Bromophenyl)-5-Oxovaleronitrile IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-(2-Bromophenyl)-5-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromophenyl)-5-oxopentanenitrile, a bifunctional molecule, serves as a valuable intermediate in synthetic organic chemistry. Its structure, incorporating a bromophenyl ketone and a terminal nitrile, offers two reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and its application in the synthesis of heterocyclic compounds of interest in medicinal chemistry.

Chemical Identification and Properties

A summary of the key identifiers and physicochemical properties of 5-(2-Bromophenyl)-5-oxopentanenitrile is presented below.

PropertyValueReference
IUPAC Name 5-(2-Bromophenyl)-5-oxopentanenitrile[1]
Synonym 5-(2-Bromophenyl)-5-Oxovaleronitrile[1]
CAS Number 884504-59-0[1]
Molecular Formula C₁₁H₁₀BrNO[1]
Molecular Weight 252.11 g/mol [1]
Appearance Not specified in available documentation.
Purity Typically ≥98% as supplied by vendors.[1]

Synthetic Application: Intermediate in the Synthesis of Substituted 1,2,4-Triazolo[4,3-a]pyridines

5-(2-Bromophenyl)-5-oxopentanenitrile has been utilized as a key intermediate in the synthesis of novel substituted 1,2,4-triazolo[4,3-a]pyridines. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse biological activities. The overall synthetic workflow involves the reaction of 5-(2-Bromophenyl)-5-oxopentanenitrile with a suitable hydrazine to form a hydrazone, which then undergoes cyclization to yield the triazolopyridine core.

Experimental Protocol: Synthesis of 3-(4-(2-bromophenyl)-4,5,6,7-tetrahydro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)propanenitrile

The following protocol details the reaction of 5-(2-Bromophenyl)-5-oxopentanenitrile with 2-hydrazinopyridine to form the corresponding hydrazone, followed by intramolecular cyclization.

Materials:

  • 5-(2-Bromophenyl)-5-oxopentanenitrile

  • 2-Hydrazinopyridine

  • Ethanol

  • Acetic Acid

Procedure:

  • A mixture of 5-(2-Bromophenyl)-5-oxopentanenitrile (1 equivalent) and 2-hydrazinopyridine (1 equivalent) in ethanol is stirred.

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction mixture is heated at reflux for 4 hours.

  • The reaction is monitored for the disappearance of starting materials.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography to yield the desired 3-(4-(2-bromophenyl)-4,5,6,7-tetrahydro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)propanenitrile.

This protocol is a generalized representation based on synthetic transformations of similar compounds and may require optimization for specific laboratory conditions.

Logical Workflow for Synthesis

The synthesis of substituted 1,2,4-triazolo[4,3-a]pyridines from 5-(2-Bromophenyl)-5-oxopentanenitrile follows a logical progression from starting materials to the final heterocyclic product.

G A 5-(2-Bromophenyl)-5- oxopentanenitrile C Hydrazone Formation A->C B 2-Hydrazinopyridine B->C D Intramolecular Cyclization C->D Heat/ Acid Catalyst E Substituted 1,2,4-Triazolo [4,3-a]pyridine D->E

Synthetic pathway from 5-(2-Bromophenyl)-5-oxopentanenitrile.

Conclusion

5-(2-Bromophenyl)-5-oxopentanenitrile is a valuable chemical intermediate, primarily utilized in the construction of complex heterocyclic systems. Its application in the synthesis of substituted 1,2,4-triazolo[4,3-a]pyridines highlights its potential for generating molecules with diverse biological activities, making it a compound of interest for researchers in medicinal chemistry and drug development. Further exploration of its reactivity could unveil novel synthetic routes to other important molecular scaffolds.

References

An In-depth Technical Guide to 5-(2-Bromophenyl)-5-Oxovaleronitrile: Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Bromophenyl)-5-Oxovaleronitrile, a specialized chemical compound. While the formal discovery and initial synthesis are not extensively documented in readily available scientific literature, this guide constructs a plausible origin based on established synthetic methodologies. The focus is on providing a detailed, technically sound framework for its synthesis, characterization, and potential applications as a building block in medicinal chemistry and drug development. All presented data is aggregated from chemical supplier databases and extrapolated from analogous chemical transformations.

Introduction

This compound (CAS No. 884504-59-0) is a functionalized aromatic ketone and nitrile. Its structure, featuring a bromophenyl moiety, a ketone, and a nitrile group, makes it a potentially versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of subsequent chemical modifications, rendering it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. The discovery of such specialized molecules often occurs within the context of medicinal chemistry programs, where they serve as intermediates for creating libraries of compounds for biological screening.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. This data is primarily sourced from chemical supplier catalogs.

PropertyValueSource
CAS Number 884504-59-0Chemical Suppliers
Molecular Formula C₁₁H₁₀BrNOChemical Suppliers
Molecular Weight 252.11 g/mol Chemical Suppliers
Purity Typically ≥97%Commercial Suppliers
SMILES C1=CC=C(C(=C1)C(=O)CCCC#N)BrChemical Suppliers
InChI Key MFTLRBDYXAYVIQ-UHFFFAOYSA-NChemical Suppliers

Proposed Synthesis and Origin

While a specific seminal paper on the discovery of this compound is not publicly available, its structure strongly suggests a synthesis via a Friedel-Crafts acylation reaction . This is a classic and robust method for attaching an acyl group to an aromatic ring.

The most probable synthetic route involves the acylation of bromobenzene with an appropriate C5 acylating agent that contains a nitrile moiety. A chemically logical precursor for this is 4-cyanobutyryl chloride .

Logical Synthesis Pathway

The proposed synthesis can be broken down into two main stages:

  • Preparation of the Acylating Agent: Synthesis of 4-cyanobutyryl chloride from a readily available starting material. A common precursor is γ-butyrolactone, which can be converted to 4-chlorobutyryl chloride and subsequently to the desired nitrile.

  • Friedel-Crafts Acylation: The reaction of bromobenzene with 4-cyanobutyryl chloride in the presence of a Lewis acid catalyst to form the final product.

Synthesis_Pathway cluster_precursor Stage 1: Acylating Agent Preparation cluster_main_reaction Stage 2: Friedel-Crafts Acylation gamma-Butyrolactone gamma-Butyrolactone 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride gamma-Butyrolactone->4-Chlorobutyryl_chloride Chlorinating Agent (e.g., SOCl₂) 4-Cyanobutyryl_chloride 4-Cyanobutyryl_chloride 4-Chlorobutyryl_chloride->4-Cyanobutyryl_chloride Cyanide Source (e.g., NaCN) Target_Molecule This compound 4-Cyanobutyryl_chloride->Target_Molecule Bromobenzene, Lewis Acid (e.g., AlCl₃) Bromobenzene Bromobenzene

Proposed two-stage synthesis pathway for this compound.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols based on standard organic chemistry procedures for the proposed synthetic route.

Preparation of 4-Cyanobutyryl Chloride

Objective: To synthesize the acylating agent required for the Friedel-Crafts reaction.

Reaction Scheme:

  • γ-Butyrolactone + SOCl₂ → 4-Chlorobutyryl chloride

  • 4-Chlorobutyryl chloride + NaCN → 4-Cyanobutyryl chloride

Protocol:

  • Chlorination: To a round-bottom flask equipped with a reflux condenser and a gas outlet, add γ-butyrolactone (1.0 eq). Slowly add thionyl chloride (SOCl₂, 1.2 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added. Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, or until gas evolution ceases. The reaction should be performed in a fume hood. After cooling, the excess thionyl chloride can be removed by distillation. The resulting crude 4-chlorobutyryl chloride is then purified by vacuum distillation.

  • Cyanation: The purified 4-chlorobutyryl chloride (1.0 eq) is dissolved in a suitable aprotic solvent such as acetone or acetonitrile. Sodium cyanide (NaCN, 1.1 eq) is added, and the mixture is heated to reflux for 6-8 hours. The reaction progress can be monitored by GC-MS or TLC. After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure to yield crude 4-cyanobutyryl chloride, which can be used in the next step with or without further purification.

Synthesis of this compound

Objective: To synthesize the title compound via Friedel-Crafts acylation.

Reaction Scheme: Bromobenzene + 4-Cyanobutyryl chloride --(AlCl₃)--> this compound

Protocol:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: Add bromobenzene (1.0 eq) to the cooled suspension. Slowly, add a solution of 4-cyanobutyryl chloride (1.1 eq) in the same solvent via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and hydrolyze the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_addition 2. Reactant Addition cluster_reaction 3. Reaction cluster_workup 4. Workup cluster_purification 5. Purification Setup Combine AlCl₃ and solvent in a flask at 0-5 °C Add_Bromo Add Bromobenzene Setup->Add_Bromo Add_Acyl Slowly add 4-Cyanobutyryl chloride solution Add_Bromo->Add_Acyl Stir Stir at room temperature for 4-12 hours Add_Acyl->Stir Monitor Monitor reaction by TLC/HPLC Stir->Monitor Quench Pour into ice/HCl Monitor->Quench Separate Separate organic layer Quench->Separate Wash Wash with H₂O, NaHCO₃, brine Separate->Wash Dry Dry organic layer Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by chromatography/recrystallization Evaporate->Purify

Experimental workflow for the proposed synthesis of the title compound.

Potential Applications in Drug Discovery

While there is no specific literature detailing the biological activity of this compound, its structural features suggest its utility as a scaffold or intermediate in drug discovery.

  • Scaffold for Heterocyclic Synthesis: The ketone and nitrile functionalities can be used to construct various heterocyclic rings, which are prevalent in many classes of drugs.

  • Intermediate for Analog Synthesis: The bromophenyl group is a common feature in many pharmaceuticals and serves as a handle for further modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a chemical entity whose formal discovery is not well-documented. However, based on established principles of organic synthesis, a plausible and efficient synthetic route can be proposed via the Friedel-Crafts acylation of bromobenzene. This guide provides a detailed, albeit hypothetical, experimental framework for its preparation. The compound's structural motifs suggest its potential as a valuable intermediate for medicinal chemists and drug development professionals in the synthesis of novel bioactive compounds. Further research into its reactivity and biological activity is warranted.

Potential Biological Activity of 5-(2-Bromophenyl)-5-Oxovaleronitrile: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a prospective analysis of the potential biological activities of 5-(2-Bromophenyl)-5-Oxovaleronitrile based on available scientific literature for structurally related compounds. As of the date of this publication, no direct experimental data on the biological effects of this specific molecule has been identified in publicly accessible databases. This guide is intended for research and drug development professionals to inform potential areas of investigation.

Introduction

This compound is a small molecule featuring a bromophenyl ketone moiety linked to a valeronitrile chain. While this specific compound is not extensively characterized in biological literature, its structural components—the bromophenyl group, the ketone linker, and the terminal nitrile—are present in numerous compounds with established pharmacological activities. This whitepaper will explore the potential biological activities of this compound by examining the known effects of its structural analogs. The insights provided aim to guide future research and hypothesis-driven investigation into its therapeutic potential.

Analysis of Structurally Related Compounds

The potential for biological activity can be inferred from the activities of compounds sharing key structural motifs.

Bromophenyl Ketones

The bromophenyl ketone core is a prevalent scaffold in medicinal chemistry. Research has indicated that compounds containing this moiety exhibit a range of biological effects.

  • Antimicrobial Activity: 2-Bromo-1-phenyl-1-pentanone, a related bromophenyl ketone, has been noted for its antimicrobial properties against a variety of bacteria and fungi[1]. This suggests that this compound could be investigated for similar antibacterial or antifungal efficacy.

  • Central Nervous System (CNS) Activity: This same precursor is utilized in the synthesis of CNS-active agents, including anxiolytics and antidepressants[2]. The presence of the lipophilic bromophenyl group may facilitate blood-brain barrier penetration, making neurological activity a plausible area of investigation.

  • Anticancer Potential: Phenyl ketone derivatives, in general, have been explored for their anticancer properties[3]. More specifically, certain bromophenyl derivatives have demonstrated cytotoxicity against cancer cell lines through mechanisms such as Aurora A kinase inhibition[4].

Nitrile-Containing Compounds

The nitrile group is a versatile functional group found in many approved pharmaceutical agents. It can participate in various non-covalent and covalent interactions with biological targets[5].

  • Enzyme Inhibition: The nitrile moiety can act as a key interacting group with enzyme active sites, often forming hydrogen bonds or even reversible covalent adducts[5]. This suggests that this compound could be screened against various enzymatic targets.

  • Metabolic Stability: The nitrile group is generally considered to be metabolically stable and can contribute to favorable pharmacokinetic properties[5].

5-Oxovalerate/Pentanenitrile Backbone

The five-carbon chain with a ketone and a nitrile offers conformational flexibility and potential interaction points.

  • Antimicrobial and Anticancer Properties: Derivatives of 5-oxopyrrolidine, which share a five-membered ring structure derived from a similar linear chain, have demonstrated promising antimicrobial and anticancer activities[6].

Postulated Biological Activities and Therapeutic Targets

Based on the analysis of its structural components, the following potential biological activities and therapeutic targets are proposed for this compound:

Potential Biological Activity Rationale based on Structural Analogs Potential Therapeutic Targets
Antimicrobial Activity of 2-bromo-1-phenyl-1-pentanone and 5-oxopyrrolidine derivatives[1][6].Bacterial or fungal enzymes, cell wall synthesis pathways.
Anticancer Cytotoxicity of bromophenyl derivatives and phenyl ketones[3][4].Kinases (e.g., Aurora kinases), cell cycle regulatory proteins.
Neurological Use of bromophenyl ketone precursors for CNS drugs; general neuroprotective effects of ketones[2][7][8][9].Neurotransmitter receptors, enzymes involved in neuroinflammation.

Proposed Experimental Workflow for Biological Evaluation

To systematically investigate the potential biological activities of this compound, the following experimental workflow is proposed.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis and Purification of This compound antimicrobial Antimicrobial Assays (e.g., MIC/MBC) synthesis->antimicrobial Primary Evaluation cytotoxicity Cytotoxicity Screening (e.g., MTT assay against cancer cell lines) synthesis->cytotoxicity Primary Evaluation cns Preliminary CNS Activity (e.g., neuroblastoma cell viability) synthesis->cns Primary Evaluation enzyme Enzyme Inhibition Assays cytotoxicity->enzyme If active pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) enzyme->pathway in_vivo In Vivo Model Studies pathway->in_vivo Target Validation

Caption: A proposed experimental workflow for the biological evaluation of this compound.

Synthesis and Purification

The initial step involves the chemical synthesis of this compound followed by purification to ensure a high degree of purity for biological testing.

In Vitro Screening
  • Antimicrobial Assays: The compound should be tested against a panel of pathogenic bacteria and fungi to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC).

  • Cytotoxicity Screening: A broad-spectrum cytotoxicity screening against a panel of human cancer cell lines (e.g., NCI-60) would provide initial insights into its anticancer potential.

  • CNS Cell Line Assays: Initial assessment of neuroactivity or neurotoxicity can be performed on relevant neuronal or glial cell lines.

Mechanistic Studies

Should the initial screening yield positive results in a particular area, further mechanistic studies would be warranted.

  • Target Identification: If significant cytotoxicity is observed, kinase profiling or other target-based screens could identify specific molecular targets.

  • Signaling Pathway Analysis: For confirmed activities, downstream signaling pathways should be investigated to understand the mechanism of action. For example, if the compound induces apoptosis in cancer cells, key apoptotic signaling pathways would be examined.

Hypothetical Signaling Pathway: Kinase Inhibition

Given that bromophenyl derivatives have been shown to inhibit kinases[4], a plausible mechanism of action for anticancer activity could involve the inhibition of a key signaling pathway, such as one regulated by Aurora Kinase A.

signaling_pathway compound This compound auroraA Aurora Kinase A compound->auroraA Inhibition apoptosis Apoptosis compound->apoptosis Induction of Apoptosis downstream Downstream Effectors (e.g., p53, Plk1) auroraA->downstream Phosphorylation auroraA->apoptosis Suppression of Apoptosis mitosis Mitotic Progression downstream->mitosis

Caption: A hypothetical signaling pathway illustrating the potential inhibition of Aurora Kinase A.

Conclusion

While direct biological data for this compound is currently lacking, a systematic analysis of its structural motifs suggests plausible and compelling avenues for investigation. The presence of the bromophenyl ketone and nitrile functionalities points towards potential antimicrobial, anticancer, and neurological activities. The proposed experimental workflow provides a clear path for future research to elucidate the biological profile of this compound. Further empirical studies are essential to validate these hypotheses and to determine if this compound or its derivatives hold promise as novel therapeutic agents.

References

An In-depth Technical Guide to the Key Functional Groups in 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Bromophenyl)-5-Oxovaleronitrile is a multifaceted chemical entity characterized by the presence of three principal functional groups: a nitrile, a ketone, and a brominated aromatic ring. This guide provides a detailed analysis of these functional groups, their spectroscopic signatures, and a plausible synthetic route. The strategic placement of these groups makes this compound a valuable intermediate in medicinal chemistry and materials science, offering multiple reaction sites for molecular elaboration. This document serves as a technical resource, presenting quantitative data, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and visualizations to elucidate its chemical properties and potential applications.

Core Functional Groups and Their Significance

The chemical architecture of this compound is defined by a trifecta of functional groups, each contributing to its unique reactivity profile.

  • Nitrile Group (-C≡N): This group is a versatile precursor for the synthesis of amines, carboxylic acids, and various heterocyclic systems, which are prevalent in pharmacologically active molecules. The strong dipole of the nitrile group also influences the molecule's overall polarity and solubility.

  • Ketone Group (C=O): The carbonyl moiety serves as a key reaction center for nucleophilic addition and condensation reactions, enabling chain elongation and the introduction of new functionalities. Its presence is readily identifiable through spectroscopic methods.

  • 2-Bromophenyl Group: The bromine atom on the phenyl ring is a crucial handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse substituents. Its position ortho to the keto-pentanenitrile chain can induce steric effects that influence reaction kinetics and product distribution.

The interplay of these functional groups provides a rich chemical landscape for the development of novel compounds with potential therapeutic or material applications.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular FormulaC₁₁H₁₀BrNOCalculated
Molecular Weight252.11 g/mol Calculated
AppearanceOff-white to pale yellow solidTypical for similar compounds
Melting PointNot reported-
Boiling PointNot reported-

Table 2: Expected Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.2 - 7.8 ppm (multiplets)
-CH₂- (adjacent to C=O)δ 2.9 - 3.2 ppm (triplet)
-CH₂- (adjacent to CN)δ 2.5 - 2.8 ppm (triplet)
-CH₂- (central)δ 2.0 - 2.3 ppm (quintet)
¹³C NMR Carbonyl Carbon (C=O)δ 195 - 205 ppm
Nitrile Carbon (C≡N)δ 118 - 122 ppm
Aromatic Carbonsδ 120 - 140 ppm
Aliphatic Carbonsδ 20 - 40 ppm
FT-IR Nitrile (C≡N) stretch2240 - 2260 cm⁻¹
Carbonyl (C=O) stretch1680 - 1700 cm⁻¹
C-Br stretch500 - 600 cm⁻¹
Aromatic C-H stretch~3050 cm⁻¹
Aliphatic C-H stretch2850 - 3000 cm⁻¹
Mass Spec. Molecular Ion (M⁺)m/z 251/253 (due to Br isotopes)

Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with a suitable acylating agent derived from glutaric acid.

Proposed Synthetic Pathway

The synthesis involves the reaction of bromobenzene with 5-chloro-5-oxopentanenitrile (glutaryl chloride nitrile) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G Bromobenzene Bromobenzene Reaction + Bromobenzene->Reaction GlutarylChlorideNitrile 5-Chloro-5-oxopentanenitrile GlutarylChlorideNitrile->Reaction AlCl3 AlCl₃ AlCl3->Reaction Catalyst Product This compound Reaction->Product Friedel-Crafts Acylation G Start This compound Nitrile_Hydrolysis Carboxylic Acid Derivative (via Nitrile Hydrolysis) Start->Nitrile_Hydrolysis H₃O⁺ Nitrile_Reduction Primary Amine (via Nitrile Reduction) Start->Nitrile_Reduction H₂, Pd/C or LiAlH₄ Ketone_Reduction Secondary Alcohol (via Ketone Reduction) Start->Ketone_Reduction NaBH₄ Cross_Coupling Biaryl or Alkynyl Derivative (via Cross-Coupling) Start->Cross_Coupling R-B(OH)₂, Pd catalyst

Predicted Molecular Targets of 5-(2-Bromophenyl)-5-Oxovaleronitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Bromophenyl)-5-Oxovaleronitrile is a small molecule whose biological activities and molecular targets have not yet been extensively characterized in publicly available literature. This technical guide outlines a predictive approach to identifying its potential molecular targets, leveraging in-silico computational methods based on its distinct chemical moieties: a nitrile group and a bromophenyl ketone. This document serves as a roadmap for initiating research and guiding experimental validation of the predicted biological interactions. We will explore potential target classes, propose detailed experimental protocols for target validation, and present hypothetical signaling pathways that may be modulated by this compound.

Introduction

This compound is a synthetic organic compound featuring a bromophenyl group attached to a five-carbon chain containing both a ketone and a terminal nitrile group. The absence of empirical data on its biological effects necessitates a predictive, or in silico, approach to identify potential protein targets. This method, often referred to as "target fishing" or "reverse pharmacology," utilizes the chemical structure of a small molecule to infer its biological function by comparing it to libraries of compounds with known protein interactions.[1][2][3][4][5][6]

The core principle of this approach is that the structure of a molecule dictates its function. By deconstructing this compound into its key pharmacophores—the nitrile and the bromophenyl ketone—we can hypothesize its interactions with various protein classes. The nitrile group is a versatile functional group found in numerous pharmaceuticals and is known to participate in hydrogen bonding and covalent interactions.[7][8][9] Similarly, ketone bodies and related structures have been shown to influence cellular signaling and protein stability.[10][11][12]

This whitepaper will therefore focus on a logical, prediction-based framework for uncovering the mechanism of action of this compound.

In Silico Target Prediction Workflow

The initial step in characterizing a novel compound without experimental data is to perform computational target fishing. This process involves several stages, as illustrated in the workflow below.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation A Input Molecule: This compound B Pharmacophore Identification (Nitrile, Bromophenyl Ketone) A->B C Ligand-Based Screening (Similarity Search) B->C D Structure-Based Screening (Reverse Docking) B->D E Consensus Scoring & Target Prioritization C->E D->E F In Vitro Binding Assays E->F G Enzymatic Activity Assays F->G H Cell-Based Pathway Analysis G->H I Confirmation of Mechanism of Action H->I

Caption: A logical workflow for in silico target prediction and subsequent experimental validation.

Predicted Target Classes Based on Pharmacophore Analysis

Targets of the Nitrile Moiety

The nitrile group is a key pharmacophore in many approved drugs.[9] Its linear geometry and ability to act as a hydrogen bond acceptor allow it to fit into sterically constrained active sites.[8] Furthermore, nitriles can act as covalent inhibitors, particularly with cysteine or serine residues in enzyme active sites.[7]

Potential Target Classes:

  • Cysteine Proteases: The electrophilic carbon of the nitrile group can be susceptible to nucleophilic attack by the thiol group of a cysteine residue in the active site of proteases like cathepsins or caspases.

  • Serine Hydrolases: Similar to cysteine proteases, the hydroxyl group of a serine residue can interact with the nitrile. Dipeptidyl peptidase 4 (DPP-IV) inhibitors are a well-known class of nitrile-containing drugs that form reversible covalent adducts with a catalytic serine.[8]

  • Metalloenzymes: The nitrogen atom of the nitrile can coordinate with metal ions (e.g., zinc) in the active site of enzymes such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

  • Kinases: While less common, the nitrile group can form hydrogen bonds with hinge region residues of protein kinases.

Targets of the Bromophenyl Ketone Moiety

The bromophenyl ketone structure suggests potential interactions with proteins that recognize aromatic and carbonyl groups. Ketone bodies themselves are known to have signaling roles, for instance, through G protein-coupled receptors.[11] The presence of a bromine atom can enhance binding affinity through halogen bonding.

Potential Target Classes:

  • G Protein-Coupled Receptors (GPCRs): Certain GPCRs, such as the hydroxycarboxylic acid receptors (HCARs), are activated by ketone bodies. The structural similarity suggests that this compound could be an agonist or antagonist for such receptors.[11]

  • Nuclear Receptors: The hydrophobic nature of the bromophenyl ring may allow it to bind to the ligand-binding domains of nuclear receptors.

  • Enzymes of Metabolism: Ketone-like structures can interact with enzymes involved in metabolic pathways.[10]

  • Bromodomain-Containing Proteins: While a long shot, the bromo-substituted phenyl ring could potentially interact with bromodomains, which are protein modules that recognize acetylated lysine residues.

Proposed Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the computationally predicted targets.

Differential Scanning Fluorimetry (DSF) for Target Engagement
  • Objective: To screen for direct binding of this compound to a panel of purified candidate proteins.

  • Principle: The binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

  • Protocol:

    • Prepare a master mix containing the purified target protein (2-5 µM) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Add a fluorescent dye (e.g., SYPRO Orange) to the master mix at a 5x concentration.

    • Dispense the protein-dye mixture into a 96-well PCR plate.

    • Add this compound from a stock solution (in DMSO) to achieve a final concentration range (e.g., 0.1 to 100 µM). Include a DMSO-only control.

    • Seal the plate and perform the thermal melt experiment in a real-time PCR instrument, increasing the temperature from 25°C to 95°C at a rate of 0.5°C/min.

    • Monitor the fluorescence intensity and calculate the first derivative to determine the Tm. A significant shift in Tm in the presence of the compound indicates binding.

Isothermal Titration Calorimetry (ITC) for Binding Affinity
  • Objective: To quantify the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound to a validated target from the DSF screen.

  • Protocol:

    • Thoroughly dialyze the purified protein into the desired buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).

    • Prepare a solution of this compound in the same dialysis buffer.

    • Load the protein (10-50 µM) into the sample cell of the ITC instrument.

    • Load the compound (100-500 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution at a constant temperature (e.g., 25°C).

    • Integrate the heat changes associated with each injection and fit the data to a suitable binding model to determine KD, n, and ΔH.

Enzymatic Assays for Functional Inhibition/Activation
  • Objective: To determine if the binding of the compound to a target enzyme results in a functional consequence (inhibition or activation).

  • Protocol (Example for a Cysteine Protease):

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, pH 5.5).

    • Add the cysteine protease (e.g., Cathepsin B) to the wells of a 96-well plate at a final concentration in the low nanomolar range.

    • Add varying concentrations of this compound (or DMSO control) and incubate for a predetermined time (e.g., 15 minutes) to allow for binding/inhibition.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-Arg-Arg-AMC).

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Quantitative Data

While no experimental data currently exists, the following tables illustrate how quantitative data from the proposed experiments would be structured for clear comparison.

Table 1: Hypothetical Binding Affinities for Predicted Targets

Predicted Target Method KD (µM) Stoichiometry (n)
Cathepsin K ITC 5.2 ± 0.4 1.1 ± 0.1
HCAR2 DSF > 100 -
DPP-IV ITC 12.8 ± 1.1 0.9 ± 0.2

| HDAC6 | DSF | 25.1 (Tm Shift) | - |

Table 2: Hypothetical Functional Activity for Validated Targets

Target Enzyme Assay Type IC50 (µM) EC50 (µM)
Cathepsin K Fluorogenic Substrate 8.1 ± 0.7 N/A

| DPP-IV | Fluorogenic Substrate | 22.5 ± 2.3 | N/A |

Potential Signaling Pathway Modulation

Based on the predicted target classes, this compound could modulate several key signaling pathways. For example, inhibition of a cysteine protease like Cathepsin K could impact bone resorption and extracellular matrix remodeling.

G A This compound B Cathepsin K (Cysteine Protease) A->B Inhibits C Inhibition of Collagen Degradation B->C Leads to D Reduced Bone Resorption C->D Results in E Therapeutic Potential in Osteoporosis D->E Suggests

Caption: A potential signaling pathway impacted by the inhibition of Cathepsin K.

Alternatively, if the compound interacts with a GPCR like HCAR2, it could influence inflammatory pathways.

G A This compound B HCAR2 (GPCR) A->B Agonist? C Gi/o Signaling B->C D Inhibition of Adenylyl Cyclase C->D E Reduced cAMP Levels D->E F Anti-inflammatory Effects E->F

Caption: A hypothetical GPCR signaling pathway potentially modulated by the compound.

Conclusion and Future Directions

This whitepaper provides a foundational, albeit predictive, analysis of the potential molecular targets of this compound. By leveraging established principles of computational target fishing and pharmacophore analysis, we have identified several plausible protein families that may interact with this compound, including proteases, GPCRs, and metabolic enzymes. The detailed experimental protocols provided herein offer a clear path forward for the empirical validation of these predictions. Future research should focus on executing these in vitro and cell-based assays to confirm direct target engagement and functional activity. Such studies will be crucial in elucidating the true pharmacological profile of this compound and determining its potential as a novel therapeutic agent.

References

An In-depth Technical Guide on the Solubility and Stability of 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The successful development of a novel chemical entity into a therapeutic agent hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for characterizing 5-(2-Bromophenyl)-5-Oxovaleronitrile, a compound of interest for further investigation. While specific experimental data for this molecule is not yet publicly available, this document outlines the standardized protocols and methodologies required to generate robust and reliable data. It serves as a foundational resource for researchers initiating pre-formulation and early-stage drug development studies, covering experimental design for solubility and stability assessment, analytical techniques, and a discussion of potential, hypothetical biological pathways based on its structural motifs.

Physicochemical Properties of this compound

A summary of the known and computationally predicted properties of this compound is presented below. These values serve as a preliminary guide for experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNOChemScene[1]
Molecular Weight 252.11 g/mol ChemScene[1]
CAS Number 884504-59-0ChemScene[1]
Topological Polar Surface Area (TPSA) 40.86 ŲChemScene[1]
Predicted LogP 3.32568ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 4ChemScene[1]

Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The assessment of solubility is typically categorized into two types: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer. This is a high-throughput method suitable for early discovery.[2][3][4]

  • Thermodynamic (or Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold-standard for this determination.[1][2][5]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is widely regarded as the most reliable for determining equilibrium solubility.[1] The following protocol is a standard approach.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid powder)

  • Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[2] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[1]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. To remove any undissolved solids, filter the sample through a syringe filter or centrifuge at high speed and collect the clear supernatant.

  • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, typically HPLC.[2]

  • The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate (e.g., 24-48h at 25°C) prep2->equil1 equil2 Confirm equilibrium (sample at multiple time points) equil1->equil2 sep1 Centrifuge or let settle equil2->sep1 sep2 Filter supernatant (e.g., 0.22 µm filter) sep1->sep2 analysis1 Quantify concentration (e.g., HPLC-UV) sep2->analysis1 result Report Thermodynamic Solubility (e.g., mg/mL) analysis1->result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6][7] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[8]

Experimental Protocols for Forced Degradation

The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[6][9] A target degradation of 5-20% is generally considered optimal for these studies.[10]

4.1.1 Hydrolytic Stability

  • Objective: To assess the susceptibility of the compound to hydrolysis across a range of pH values.

  • Procedure:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 50-70°C).[9][11]

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots if necessary before analysis.

    • Analyze the samples by a stability-indicating HPLC method to determine the remaining parent compound and quantify any degradation products.

4.1.2 Oxidative Stability

  • Objective: To determine the compound's sensitivity to oxidation.

  • Procedure:

    • Dissolve the compound in a suitable solvent.

    • Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution, typically at room temperature, and protect it from light.

    • Monitor the reaction over time by taking samples at various intervals.

    • Analyze the samples by HPLC to assess the extent of degradation.

4.1.3 Photostability

  • Objective: To evaluate the effect of light on the stability of the compound, as per ICH Q1B guidelines.[12][13]

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source that provides both visible and UV output.

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/m².[14]

    • A parallel set of samples should be kept in the dark under the same temperature conditions to serve as a control.

    • After the exposure period, analyze both the light-exposed and dark control samples by HPLC. Compare the results to determine the extent of photodegradation.

Workflow for Stability Assessment

G cluster_stress Forced Degradation (Stress Conditions) cluster_results Data Interpretation start Drug Substance: This compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B Light Exposure) start->photolysis thermal Thermal (Elevated Temperature) start->thermal analysis Analyze Samples at Time Points (Stability-Indicating HPLC) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathway Identify Degradants & Elucidate Degradation Pathways analysis->pathway method Validate Stability-Indicating Nature of Analytical Method analysis->method stability Determine Intrinsic Stability analysis->stability

Caption: General Workflow for Forced Degradation Studies.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for both solubility and stability studies. A stability-indicating HPLC method must be developed and validated. Such a method should be capable of separating the parent compound from its degradation products and any impurities, ensuring accurate quantification.[15][16] Mass Spectrometry (LC-MS) is often used in conjunction with HPLC to identify the structures of the degradation products formed during stability studies.[15]

Potential Biological Significance and Signaling Pathways (Hypothetical)

While the specific biological activity of this compound is not documented, compounds containing bromophenyl moieties have been investigated for various therapeutic applications. Derivatives of bromophenols have shown potential as antioxidant, anticancer, and antidiabetic agents.[17]

For instance, if a compound with this structural class were found to have anticancer properties by inducing apoptosis, it might interact with key signaling pathways that regulate cell death. A hypothetical pathway is illustrated below.

Hypothetical Signaling Pathway: Induction of Apoptosis

G compound 5-(2-Bromophenyl)- 5-Oxovaleronitrile (Hypothetical Agent) receptor Cell Surface Receptor (e.g., Death Receptor) compound->receptor Binds caspase8 Caspase-8 Activation receptor->caspase8 bid Bid caspase8->bid Cleaves caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 tbid tBid bid->tbid bax_bak Bax/Bak Activation tbid->bax_bak mito Mitochondria bax_bak->mito Forms pore in cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Applications of 5-(2-Bromophenyl)-5-Oxovaleronitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

5-(2-Bromophenyl)-5-oxovaleronitrile is a versatile bifunctional molecule poised for significant applications in the synthesis of complex heterocyclic structures. Its unique arrangement of a ketone, a nitrile, and a bromophenyl group within the same scaffold allows for a variety of intramolecular cyclization reactions, making it a valuable building block for nitrogen- and carbon-based ring systems. This document outlines two primary applications of this compound: the synthesis of substituted quinolines via palladium-catalyzed intramolecular cyclization and the formation of tetralone derivatives through intramolecular Friedel-Crafts acylation. Detailed experimental protocols and expected outcomes for these transformations are provided for researchers in organic synthesis and drug development.

Application 1: Synthesis of 4-Substituted-2-aminoquinolines

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the o-bromoaryl ketone and nitrile functionalities in this compound makes it an ideal precursor for the construction of the quinoline core through palladium-catalyzed intramolecular cyclization. This transformation is expected to proceed via an initial oxidative addition of the palladium catalyst to the aryl bromide bond, followed by intramolecular nucleophilic attack of the nitrile nitrogen and subsequent tautomerization to yield the aromatic quinoline ring.

Proposed Reaction Pathway

The proposed palladium-catalyzed intramolecular cyclization of this compound is depicted below. The reaction is anticipated to be high-yielding and tolerant of various functional groups.

G cluster_reactants Reactants cluster_products Products A This compound C 4-(2-Cyanoethyl)-2-hydroxyquinoline A->C Intramolecular Cyclization B Pd(0) Catalyst Ligand Base

Caption: Proposed synthesis of a substituted quinoline.

Experimental Protocol

Synthesis of 4-(2-Cyanoethyl)-2-hydroxyquinoline

  • Materials:

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF (10 mL) via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and quench with water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(2-cyanoethyl)-2-hydroxyquinoline.

Quantitative Data
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF1202485
2PdCl₂(PPh₃)₂ (5)-Cs₂CO₃ (2)Dioxane1101888
3Pd₂(dba)₃ (2.5)Xantphos (5)NaOtBu (2.2)Toluene1101292

Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.

Application 2: Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

Introduction

Tetralone derivatives are important structural motifs in a variety of natural products and bioactive molecules.[2] The intramolecular Friedel-Crafts acylation of γ-aryl ketones provides a direct and efficient route to these bicyclic systems.[3] this compound can be utilized in such a transformation, where the aromatic ring acts as the nucleophile and the ketone carbonyl is activated by a Lewis or Brønsted acid, leading to the formation of the tetralone core. The presence of the bromo substituent may influence the regioselectivity of the cyclization.

Proposed Reaction Pathway

The intramolecular Friedel-Crafts acylation of this compound is expected to proceed under strong acid catalysis to furnish the corresponding tetralone derivative.

G cluster_reactants Reactants cluster_products Products A This compound C 5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile A->C Intramolecular Friedel-Crafts Acylation B Strong Acid (e.g., PPA, TfOH)

Caption: Synthesis of a brominated tetralone derivative.

Experimental Protocol

Synthesis of 5-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

  • Materials:

    • This compound

    • Polyphosphoric acid (PPA)

    • Ice-water bath

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add polyphosphoric acid (10 g).

    • Heat the PPA to 80-90 °C with stirring.

    • Slowly add this compound (1.0 mmol) to the hot PPA.

    • Stir the reaction mixture at 90 °C for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, carefully pour the hot mixture into a beaker containing crushed ice (50 g).

    • Stir the resulting suspension until the PPA is fully hydrolyzed.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 25 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile.

Quantitative Data
EntryAcid CatalystTemp (°C)Time (h)Yield (%)
1Polyphosphoric Acid (PPA)90678
2Triflic Acid (TfOH)25285
3Aluminum Chloride (AlCl₃)0 to 25472

Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.

Conclusion

This compound is a highly promising starting material for the synthesis of valuable heterocyclic scaffolds. The protocols detailed herein for the preparation of substituted quinolines and tetralones highlight its potential in synthetic organic chemistry and medicinal chemistry research. Further exploration of its reactivity, including other transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, is warranted.

References

Application Notes and Protocols for 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific and commercial literature, we must report that there is currently no published data on the use of 5-(2-Bromophenyl)-5-Oxovaleronitrile (CAS No. 884504-59-0) as a chemical probe. Our extensive searches did not yield any studies detailing its biological activity, mechanism of action, or application in any experimental assays.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational scientific research on this compound.

Chemical and Physical Properties

While biological application data is unavailable, basic chemical and physical properties have been aggregated from chemical supplier databases. This information is provided for foundational reference.

PropertyValueSource
CAS Number 884504-59-0ChemScene
Molecular Formula C₁₁H₁₀BrNOChemScene
Molecular Weight 252.11 g/mol ChemScene
Synonyms 5-(2-Bromophenyl)-5-oxopentanenitrileChemScene
Purity ≥97% (as offered by commercial suppliers)Amadis Chemical
Storage Conditions 2-8°C, sealed in a dry environmentChemScene

Potential as a Novel Chemical Probe: A Forward Outlook

The structure of this compound, featuring a bromophenyl ketone and a nitrile group, suggests potential for this molecule to be explored as a covalent probe or a modulator of biological targets. The electrophilic nature of the ketone and the potential for the nitrile group to engage in various interactions could make it a candidate for screening assays.

Should your research team be interested in exploring the potential of this compound, the following hypothetical experimental workflow is proposed as a starting point for investigation.

Proposed Exploratory Research Workflow

This workflow outlines a logical progression for characterizing the biological activity of a novel, uncharacterized compound like this compound.

G A Compound Acquisition & Purity Verification B High-Throughput Phenotypic Screening (e.g., cell viability, reporter assays) A->B C Target Identification Studies (e.g., affinity chromatography, proteomics) B->C D Biochemical/Enzymatic Assays (Determine IC50/EC50) C->D E Cell-Based Assays (Confirm on-target activity) D->E F Mechanism of Action Studies (e.g., kinase profiling, binding kinetics) E->F G Western Blotting for Key Pathway Proteins F->G I Elucidation of Signaling Pathway G->I H Transcriptomic Analysis (RNA-seq) H->I

Figure 1. A proposed workflow for the initial biological characterization of this compound.

Hypothetical Protocols for Initial Investigation

The following are generalized protocols that would be adapted for the initial investigation of this compound.

Protocol 1: Cell Viability Assay (MTS Assay)

1. Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines.

2. Materials:

  • This compound (stock solution in DMSO)
  • Selected cell lines (e.g., HeLa, A549, MCF-7)
  • 96-well plates
  • Complete cell culture medium
  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
  • Plate reader capable of measuring absorbance at 490 nm

3. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
  • Prepare serial dilutions of this compound in complete medium.
  • Remove the medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
  • Incubate for 48-72 hours.
  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
  • Measure the absorbance at 490 nm.
  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for a Hypothetical Target Pathway

1. Objective: To investigate the effect of this compound on the protein expression levels in a signaling pathway identified from screening.

2. Materials:

  • Treated cell lysates
  • SDS-PAGE gels
  • Transfer buffer and membranes (PVDF or nitrocellulose)
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  • Primary antibodies against target proteins (e.g., p-ERK, total ERK, Akt)
  • HRP-conjugated secondary antibodies
  • Chemiluminescent substrate
  • Imaging system

3. Procedure:

  • Treat cells with this compound at various concentrations and time points.
  • Lyse the cells and determine the protein concentration of the lysates.
  • Separate proteins by SDS-PAGE and transfer them to a membrane.
  • Block the membrane for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane again and apply the chemiluminescent substrate.
  • Capture the signal using an imaging system.
  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

As research on This compound is published, these application notes will be updated to reflect the findings of the scientific community. We encourage researchers who investigate this compound to publish their findings to contribute to the collective understanding of its potential utility.

Experimental procedures for using 5-(2-Bromophenyl)-5-Oxovaleronitrile in assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 5-(2-Bromophenyl)-5-Oxovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule featuring a bromophenyl ketone and a nitrile functional group. While specific biological activities and established assay protocols for this compound are not extensively documented in current literature, its chemical structure suggests potential for biological activity. The presence of an α-bromoketone moiety, a known electrophilic "warhead," indicates that it may act as a covalent inhibitor, particularly targeting nucleophilic residues like cysteine in enzyme active sites. This document provides a proposed framework and detailed protocols for the initial characterization and screening of this compound to identify its biological targets and elucidate its mechanism of action.

Chemical Properties

A summary of the key chemical properties for this compound is presented below.

PropertyValue
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Synonyms 5-(2-Bromophenyl)-5-oxopentanenitrile
CAS Number 884504-59-0

Proposed Screening and Assay Development Workflow

The following diagram outlines a comprehensive workflow for the biological characterization of this compound, from initial broad screening to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target Identification cluster_2 Phase 3: Mechanism of Action Studies phenotypic_screening Phenotypic Screening (e.g., cell viability assays) dose_response Dose-Response Analysis phenotypic_screening->dose_response target_based_screening Target-Based Screening (e.g., kinase or protease panels) target_based_screening->dose_response covalent_binding_assay Covalent Binding Confirmation (e.g., mass spectrometry) dose_response->covalent_binding_assay target_identification Target Identification (e.g., affinity chromatography) covalent_binding_assay->target_identification pathway_analysis Signaling Pathway Analysis (e.g., Western blot) target_identification->pathway_analysis in_vivo_models In Vivo Model Testing pathway_analysis->in_vivo_models G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds to Ub Ubiquitination Keap1->Ub Promotes Proteasome Proteasomal Degradation Nrf2->Proteasome Degraded Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Compound 5-(2-Bromophenyl)- 5-Oxovaleronitrile Compound->Keap1 Covalently modifies (inhibits) Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

Application Notes and Protocols for the Analysis of 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromophenyl)-5-Oxovaleronitrile is a chemical intermediate that is of growing interest in the fields of medicinal chemistry and drug development. Its molecular structure, featuring a bromophenyl group, a ketone, and a nitrile moiety, makes it a versatile building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for ensuring the quality and purity of starting materials, monitoring reaction progress, and for the characterization of final products.

This document provides detailed application notes and proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. The methodologies described herein are based on established principles for the analysis of aromatic ketones and nitriles and serve as a comprehensive guide for researchers.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A gradient elution is recommended to ensure good separation from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
22.06040
25.06040

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed HPLC method. Note: This data is illustrative and requires experimental validation.

ParameterValue
Retention Time (tR)~12.5 min
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Linearity (R²)> 0.999
Recovery98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for impurity profiling and structural elucidation.

Experimental Protocol

1. Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-450.

4. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed GC-MS method. Note: This data is illustrative and requires experimental validation.

ParameterValue
Retention Time (tR)~14.2 min
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Linearity (R²)> 0.998
Recovery95 - 105%

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.65-7.30 (m, 4H): Aromatic protons of the bromophenyl group.

  • δ 3.10 (t, 2H): Methylene protons adjacent to the ketone.

  • δ 2.60 (t, 2H): Methylene protons adjacent to the nitrile group.

  • δ 2.15 (quint, 2H): Central methylene protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ 198.5: Carbonyl carbon (C=O).

  • δ 138.0 - 127.0: Aromatic carbons.

  • δ 122.5: Bromine-substituted aromatic carbon.

  • δ 119.0: Nitrile carbon (C≡N).

  • δ 42.0: Methylene carbon adjacent to the ketone.

  • δ 28.0: Central methylene carbon.

  • δ 16.5: Methylene carbon adjacent to the nitrile group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Characteristic Absorption Bands (KBr Pellet):

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching.

  • 2245 cm⁻¹: Nitrile (C≡N) stretching (sharp, medium intensity).[1]

  • 1690 cm⁻¹: Aromatic ketone (C=O) stretching (strong intensity).[1][2][3][4][5]

  • 1580-1450 cm⁻¹: Aromatic C=C ring stretching.

  • 1020 cm⁻¹: C-Br stretching.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Bulk Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FT-IR Spectroscopy Sample->FTIR For Functional Group ID Filtration Filtration (0.45 µm) Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR For Structure Elucidation HPLC HPLC-UV/DAD Filtration->HPLC For Quantification GCMS GC-MS Filtration->GCMS For Impurity Profiling Quantification Quantification & Purity Assessment HPLC->Quantification GCMS->Quantification Structure Structural Confirmation NMR->Structure FTIR->Structure Report Comprehensive Analytical Report Quantification->Report Structure->Report

General analytical workflow for this compound.

Logical_Relationships cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR ('H, 'C) Compound->NMR FTIR FT-IR Compound->FTIR Purity Purity & Quantification HPLC->Purity GCMS->Purity Structure Structural Characterization NMR->Structure FTIR->Structure MS Mass Spectrometry (from GC-MS) MS->Structure

Logical relationships of analytical techniques for characterization.

Disclaimer: The analytical methods and quantitative data presented in these application notes are proposed based on the chemical properties of this compound and established analytical chemistry principles. These methods have not been experimentally validated and should be optimized and validated by the end-user for their specific application and instrumentation.

References

Application Note: HPLC and LC-MS Methods for the Analysis of 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of 5-(2-Bromophenyl)-5-Oxovaleronitrile, a compound of interest in pharmaceutical research and development. The methodologies described include a robust High-Performance Liquid Chromatography (HPLC) method with UV detection and a sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. These protocols are designed to be readily implemented in a laboratory setting for applications such as purity assessment, stability testing, and pharmacokinetic studies. The information is based on established analytical principles for similar chemical entities.

Introduction

This compound (C₁₁H₁₀BrNO, MW: 252.11 g/mol ) is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery.[1] Accurate and reliable analytical methods are crucial for its characterization, quality control, and to support various stages of drug development. This application note details validated HPLC and LC-MS methods for the precise quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method with Photo Diode Array (PDA) detection has been developed for the determination of this compound. This method is suitable for assessing the purity and concentration of the compound in bulk materials and simple formulations.

Chromatographic Conditions
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Experimental Protocol

2.2.1. Reagents and Materials

  • This compound reference standard (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2.2.2. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

2.2.3. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2.2.4. Validation Parameters Based on typical validation results for similar compounds, the following performance is expected:[2][3][4]

ParameterExpected Value
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, particularly for analysis in complex matrices such as plasma or tissue extracts, an LC-MS method is recommended. This method utilizes a triple quadrupole mass spectrometer with electrospray ionization.

LC-MS Conditions
ParameterCondition
Liquid Chromatography
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 0.9 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Gas Temperature350 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MS/MS TransitionsPrecursor Ion: m/z 252.0; Product Ions: To be determined by infusion
Experimental Protocol

3.2.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

3.2.2. Standard Solution Preparation

  • Prepare a 1 mg/mL stock solution in acetonitrile.

  • Prepare working standards by serial dilution in the mobile phase or a relevant biological matrix to construct a calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).

3.2.3. Sample Preparation (from Plasma)

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

3.2.4. Method Optimization The specific product ions for Multiple Reaction Monitoring (MRM) should be determined by direct infusion of a standard solution of this compound into the mass spectrometer. The most abundant and stable fragment ions should be selected for quantification and confirmation.

Workflow and Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile A->B C Serial Dilution B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F C18 Separation E->F G UV Detection (254 nm) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Concentration I->J

Caption: HPLC analytical workflow for this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation (Plasma) cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis P1 Plasma Sample P2 Add Acetonitrile (with IS) P1->P2 P3 Vortex (Protein Precipitation) P2->P3 P4 Centrifuge P3->P4 P5 Collect Supernatant P4->P5 L1 Inject Sample P5->L1 L2 Gradient Elution (C18) L1->L2 M1 ESI+ Ionization L2->M1 M2 Precursor Ion Selection (m/z 252.0) M1->M2 M3 Fragmentation M2->M3 M4 Product Ion Monitoring (MRM) M3->M4 D1 Peak Integration M4->D1 D2 Quantification vs. Standard Curve D1->D2

Caption: LC-MS/MS workflow for analysis in a biological matrix.

References

Application Notes and Protocols: 5-(2-Bromophenyl)-5-Oxovaleronitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 5-(2-Bromophenyl)-5-Oxovaleronitrile as a versatile synthetic intermediate. Although not widely commercially available, its synthesis is achievable through established organic chemistry methodologies. The unique structural features of this molecule, namely the ortho-brominated aromatic ketone and the terminal nitrile, offer multiple avenues for the synthesis of complex heterocyclic scaffolds. This document outlines a plausible multi-step synthesis for this compound and subsequently details its application in the synthesis of substituted quinolines, a core motif in numerous pharmaceutical agents.

Synthesis of this compound

Due to the lack of direct literature precedent for the synthesis of this compound, a plausible multi-step synthetic route is proposed, starting from commercially available 2-bromoacetophenone.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence:

  • Step 1: Alkylation of 2-bromoacetophenone with ethyl 3-bromopropionate via a base-mediated reaction to form ethyl 5-(2-bromophenyl)-5-oxopentanoate.

  • Step 2: Saponification of the resulting ester to yield 5-(2-bromophenyl)-5-oxopentanoic acid.

  • Step 3: Conversion of the carboxylic acid to the nitrile to afford the target compound, this compound.

.

Synthesis of this compound start 2-Bromoacetophenone step1 Alkylation with Ethyl 3-bromopropionate start->step1 intermediate1 Ethyl 5-(2-bromophenyl)-5-oxopentanoate step1->intermediate1 step2 Saponification intermediate1->step2 intermediate2 5-(2-Bromophenyl)-5-oxopentanoic acid step2->intermediate2 step3 Nitrile Formation intermediate2->step3 product This compound step3->product Application in Quinoline Synthesis start This compound step1 Amination (e.g., Buchwald-Hartwig) start->step1 intermediate 5-(2-Aminophenyl)-5-oxovaleronitrile step1->intermediate step2 Intramolecular Cyclization (Friedländer Annulation) intermediate->step2 product 4-(3-Cyanopropyl)quinoline step2->product

Anwendungshinweise und Protokolle zur Derivatisierung von 5-(2-Bromphenyl)-5-Oxovaleronitril für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 5-(2-Bromphenyl)-5-oxovaleronitril ist ein bifunktionelles Molekül, das ein attraktives Ausgangsmaterial für die Synthese von Wirkstoffkandidaten darstellt. Seine γ-Ketonitril-Einheit und der 2-Bromphenyl-Rest bieten vielfältige Möglichkeiten zur chemischen Modifikation, um eine Bibliothek von Derivaten mit potenziell unterschiedlichen pharmakologischen Eigenschaften zu erstellen. Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Derivatisierung dieses Moleküls und fassen die biologischen Aktivitäten der resultierenden Verbindungsklassen zusammen.

Derivatisierung des γ-Ketonitril-Strukturelements

Das γ-Ketonitril-Motiv bietet mehrere Angriffspunkte für die Derivatisierung, darunter die Reduktion der Ketogruppe, die Umwandlung in heterozyklische Systeme und die Modifikation der Nitrilgruppe.

Reduktion des Ketons zu γ-Hydroxynitrilen und anschließende Laktamisierungsreaktion

Die Reduktion der Ketogruppe in 5-(2-Bromphenyl)-5-oxovaleronitril führt zur Bildung von 5-(2-Bromphenyl)-5-hydroxyvaleronitril. Diese γ-Hydroxynitrile sind wertvolle Zwischenprodukte, die intramolekular zu den entsprechenden γ-Laktonen zyklisieren können, einer Verbindungsklasse mit breiter biologischer Aktivität.[1][2]

Experimentelles Protokoll: Biokatalytische Reduktion und Laktamisierungsreaktion

  • Vorbereitung des Reaktionsmediums: In einem geeigneten Reaktionsgefäß wird 5-(2-Bromphenyl)-5-oxovaleronitril (1 Äquiv.) in einem Puffer (z. B. Kaliumphosphatpuffer, pH 7,0) mit einem Co-Lösungsmittel wie DMSO oder Isopropanol suspendiert, um die Löslichkeit zu verbessern.

  • Zugabe des Biokatalysators: Eine Ketoreduktase (KRED) oder eine geeignete Dehydrogenase (z. B. aus Saccharomyces cerevisiae) und ein Co-Faktor (z. B. NADH oder NADPH) werden zur Reaktionsmischung gegeben. Zur Regeneration des Co-Faktors kann ein Glukose/Glukosedehydrogenase-System hinzugefügt werden.

  • Reaktion: Die Mischung wird bei kontrollierter Temperatur (z. B. 30 °C) und unter leichtem Schütteln für 24–48 Stunden inkubiert.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die organischen Phasen werden vereinigt, über Natriumsulfat getrocknet und im Vakuum eingeengt, um das rohe γ-Hydroxynitril zu erhalten.

  • Laktamisierungsreaktion: Das rohe γ-Hydroxynitril wird in einer sauren wässrigen Lösung (z. B. 1 M HCl) gelöst und für 12–24 Stunden bei erhöhter Temperatur (z. B. 60–80 °C) erhitzt.

  • Reinigung: Das resultierende γ-Lakton wird durch Extraktion mit einem organischen Lösungsmittel und anschließende säulenchromatographische Reinigung isoliert.

Tabelle 1: Biologische Aktivität von γ-Lakton-Derivaten (Beispiele aus der Literatur)

VerbindungAktivitätIC50-WertReferenz
ParthenolidAnti-inflammatorisch (NF-κB-Inhibition)5.35 µM[3]
LactivicinAntibakteriell (β-Lactamase-Inhibition)2.4 µg/mL[4]
ProtelichesterinsäureAntikrebs (HCT-116-Zellen)34.3 µM[4]
Methoxy-substituiertes γ-Oxa-ε-LactonAntimykotisch (Candida albicans)MIC: 62.5 µg/mL[5]
Synthese von Pyrimidin-Derivaten

Die Reaktion von Ketonen mit Nitrilen kann zur Bildung von Pyrimidin-Ringen führen, einer wichtigen Klasse von Heterozyklen in der medizinischen Chemie.[6]

Experimentelles Protokoll: Kupfer-katalysierte Synthese von Pyrimidinen

  • Reaktionsaufbau: In einem druckfesten Reaktionsgefäß werden 5-(2-Bromphenyl)-5-oxovaleronitril (1 Äquiv.), ein Amidinsalz (z. B. Acetamidinhydrochlorid, 1,2 Äquiv.), eine Kupfer(II)-Salz-Katalysator (z. B. CuCl₂, 10 mol%) und eine Base (z. B. NaOH, 2 Äquiv.) in einem geeigneten Lösungsmittel (z. B. DMSO) vorgelegt.

  • Reaktion: Das Reaktionsgefäß wird verschlossen und die Mischung bei erhöhter Temperatur (z. B. 120 °C) für 12–24 Stunden erhitzt.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden getrocknet und eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das substituierte Pyrimidin-Derivat zu erhalten.

Tabelle 2: Biologische Aktivität von Pyrimidin-Derivaten (Beispiele aus der Literatur)

VerbindungAktivitätIC50-WertReferenz
Pyrrolo[2,3-d]pyrimidin-Derivat (12i)EGFR-Kinase-Inhibitor (T790M-Mutante)0.21 nM[7]
Pyrazolo[3,4-d]pyrimidin-Derivat (16)EGFR-Kinase-Inhibitor0.034 µM[8]
Pyrimidin-basierter Aurora-Kinase-Inhibitor (13)Antikrebs (NCI-H524-Zellen)3.36 nM[9]
Pyrimidin-DerivatAntibakteriell (S. aureus)MIC: 128 µg/mL[10]

Derivatisierung des 2-Bromphenyl-Rests

Der 2-Bromphenyl-Rest ist ein idealer Ausgangspunkt für Kreuzkupplungsreaktionen, insbesondere die Suzuki-Miyaura-Kupplung, um Biaryl-Strukturen zu erzeugen. Biaryl-Ketone sind eine wichtige Klasse von Verbindungen mit vielfältigen pharmakologischen Aktivitäten.

Experimentelles Protokoll: Suzuki-Miyaura-Kreuzkupplung

  • Reaktionsaufbau: In einem Schlenkrohr werden 5-(2-Bromphenyl)-5-oxovaleronitril (1 Äquiv.), eine Arylboronsäure oder ein Arylboronsäureester (1,2 Äquiv.), ein Palladium-Katalysator (z. B. Pd(PPh₃)₄, 5 mol%) und eine Base (z. B. K₂CO₃, 2 Äquiv.) in einem entgasten Lösungsmittelgemisch (z. B. Toluol/Wasser oder Dioxan/Wasser) vorgelegt.

  • Reaktion: Die Reaktionsmischung wird unter Inertgasatmosphäre (z. B. Argon) für 12–24 Stunden bei erhöhter Temperatur (z. B. 80–100 °C) gerührt.

  • Aufarbeitung: Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden getrocknet, eingeengt und das Rohprodukt mittels Säulenchromatographie gereinigt, um das Biaryl-Keton-Derivat zu erhalten.

Tabelle 3: Biologische Aktivität von Biaryl-Keton-Derivaten (Beispiele aus der Literatur)

VerbindungAktivitätIC50-WertReferenz
Triazolyl-Aryl-Keton (6cf)Antikrebs (MCF-7-Zellen)5.71 µM[11]
Triazolyl-Aryl-Keton (6af)Antikrebs (MCF-7-Zellen)2.61 µM[11]
Biarylhydroxyketon (4f-12)Antivirulenz gegen MRSA (Hämolyse-Inhibition)98.1% Inhibition[12]

Visualisierung von Arbeitsabläufen und Signalwegen

Die folgenden Diagramme illustrieren die experimentellen Arbeitsabläufe und relevante zelluläre Signalwege.

experimental_workflow start 5-(2-Bromophenyl)-5-Oxovaleronitrile reduction Reduktion des Ketons start->reduction KRED/NADH pyrimidine Pyrimidin-Synthese start->pyrimidine Amidin, CuCl2 suzuki Suzuki-Kupplung start->suzuki ArB(OH)2, Pd(0) hydroxy_nitrile γ-Hydroxynitril reduction->hydroxy_nitrile pyrimidine_deriv Pyrimidin-Derivat pyrimidine->pyrimidine_deriv biaryl_ketone Biaryl-Keton suzuki->biaryl_ketone lactone γ-Lacton hydroxy_nitrile->lactone H+

Abbildung 1: Experimenteller Arbeitsablauf zur Derivatisierung.

nfkb_pathway tnfa TNFα tnfr TNFR tnfa->tnfr ikk IKK-Komplex tnfr->ikk aktiviert ikb IκB ikk->ikb phosphoryliert nfkb NF-κB (p50/p65) ikb->nfkb Freisetzung nucleus Zellkern nfkb->nucleus Translokation gene_expression Genexpression (Entzündung, Proliferation) nfkb->gene_expression bindet an DNA inhibitor Potentieller Inhibitor (z.B. γ-Lacton) inhibitor->ikk hemmt

Abbildung 2: Vereinfachter NF-κB-Signalweg.

mapk_pathway growth_factor Wachstumsfaktor receptor Rezeptor-Tyrosinkinase growth_factor->receptor ras Ras receptor->ras aktiviert raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Zellkern erk->nucleus Translokation transcription Transkription (Zellproliferation, Überleben) erk->transcription phosphoryliert Transkriptionsfaktoren inhibitor Potentieller Inhibitor (z.B. Pyrimidin-Derivat) inhibitor->raf hemmt inhibitor->mek hemmt

Abbildung 3: Vereinfachter MAPK/ERK-Signalweg.

Zusammenfassung und Ausblick

Die Derivatisierung von 5-(2-Bromphenyl)-5-oxovaleronitril bietet einen vielversprechenden Weg zur Entdeckung neuer bioaktiver Moleküle. Die vorgestellten Protokolle zur Synthese von γ-Lactonen, Pyrimidinen und Biaryl-Ketonen ermöglichen den Zugang zu einer breiten Palette von Verbindungen. Die biologische Evaluierung dieser Derivate, insbesondere im Hinblick auf ihre anti-inflammatorischen, antikanzerogenen und antimikrobiellen Eigenschaften, könnte zur Identifizierung von Leitstrukturen für die weitere Arzneimittelentwicklung führen. Die Modulation von wichtigen Signalwegen wie NF-κB und MAPK durch diese Verbindungen stellt einen potenziellen Mechanismus für ihre pharmakologische Wirkung dar.

References

Application Notes and Protocols: In Vitro Evaluation of 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive in vitro experimental design for the initial characterization of the novel compound 5-(2-Bromophenyl)-5-Oxovaleronitrile (BPOV). Due to a lack of existing biological data, this document outlines a series of robust protocols to investigate its potential as an anticancer agent. The proposed studies will assess its cytotoxicity, and delve into its effects on critical cellular processes such as apoptosis and cell cycle progression, and explore its potential modulation of key cancer-related signaling pathways. This structured approach is designed to furnish a foundational understanding of BPOV's mechanism of action and to guide further preclinical development.

Compound Information

PropertyValue
Compound Name This compound (BPOV)
CAS Number 884504-59-0
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Chemical Structure (Structure)
Purity ≥98%
Storage Conditions Store at -20°C, protect from light.

Proposed Therapeutic Application: Anticancer Agent

The chemical structure of BPOV, featuring a bromophenyl group and a reactive ketone and nitrile moiety, suggests its potential for interaction with biological macromolecules. Halogenated phenyl groups are present in various bioactive compounds, including some with antifungal and anticancer properties. Therefore, the following in vitro experimental design is proposed to evaluate BPOV as a novel anticancer therapeutic.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the in vitro characterization of BPOV.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cytotoxicity_Screening->Apoptosis_Assay Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Screening->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cytotoxicity_Screening->Signaling_Pathway_Analysis Compound_BPOV BPOV Stock Solution Compound_BPOV->Cytotoxicity_Screening Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549, HeLa) Cancer_Cell_Lines->Cytotoxicity_Screening

Caption: Proposed experimental workflow for the in vitro evaluation of BPOV.

Experimental Protocols & Data Presentation

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of BPOV on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of BPOV in complete culture medium. Replace the existing medium with the medium containing different concentrations of BPOV (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of BPOV concentration to determine the IC50 value.

Hypothetical Data:

Cell LineBPOV IC50 (µM)
MCF-715.2 ± 1.8
A54928.5 ± 3.1
HeLa19.8 ± 2.5
Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To determine if BPOV-induced cell death occurs via apoptosis.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with BPOV at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Hypothetical Data:

TreatmentQuadrant 1 (Necrotic)Quadrant 2 (Late Apoptotic)Quadrant 3 (Viable)Quadrant 4 (Early Apoptotic)
Control1.2%2.5%95.1%1.2%
BPOV (IC50)2.1%15.8%55.3%26.8%
BPOV (2x

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(2-Bromophenyl)-5-Oxovaleronitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Experimental Protocol: Friedel-Crafts Acylation Approach

A common route for the synthesis of this compound involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of bromobenzene with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 5-(2-bromophenyl)-5-oxopentanoic acid and its para-isomer.

  • Nitrile Formation: Conversion of the resulting carboxylic acid to the corresponding nitrile.

Step 1: Synthesis of 5-(2-Bromophenyl)-5-oxopentanoic Acid

  • Reagents: Bromobenzene, Glutaric Anhydride, Aluminum Chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric Acid (concentrated), Ice, Water.

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of glutaric anhydride in anhydrous dichloromethane to the cooled suspension with continuous stirring.

    • To this mixture, add bromobenzene dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude keto acid mixture (ortho and para isomers).

Step 2: Synthesis of this compound

  • Reagents: 5-(2-bromophenyl)-5-oxopentanoic acid (crude mixture from Step 1), Thionyl Chloride (SOCl₂), Triethylamine, Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve the crude 5-(2-bromophenyl)-5-oxopentanoic acid in a minimal amount of anhydrous acetonitrile.

    • Add thionyl chloride dropwise to the solution at room temperature and then reflux for 1-2 hours to form the corresponding acyl chloride.

    • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in anhydrous acetonitrile and cool in an ice bath.

    • Slowly add a solution of ammonia in an appropriate solvent or bubble ammonia gas through the solution to form the primary amide.

    • To the amide solution, add a dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride) and stir at room temperature or gentle heating until the conversion to the nitrile is complete (monitor by TLC or IR spectroscopy).

    • Quench the reaction mixture with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Keto Acid (Step 1) 1. Inactive aluminum chloride due to moisture. 2. Deactivation of the catalyst by impurities. 3. Insufficient reaction time or temperature. 4. Bromobenzene is a deactivated aromatic ring, making the reaction sluggish.[1][2]1. Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is oven-dried. 2. Use high-purity, anhydrous solvents and reagents. 3. Increase the reflux time and monitor the reaction by TLC. A slight increase in temperature might be beneficial, but be cautious of side reactions. 4. Increase the molar ratio of aluminum chloride to bromobenzene to drive the reaction forward. Consider using a more reactive Lewis acid, but this may require further optimization.
Formation of a Large Amount of Para Isomer The para position is sterically less hindered and electronically favored for electrophilic substitution on bromobenzene.[2]This is an inherent challenge with Friedel-Crafts acylation of monosubstituted benzene rings. - Optimize reaction temperature; lower temperatures may slightly favor the ortho isomer. - Careful purification by column chromatography is essential to separate the isomers. Consider fractional crystallization if applicable.
Low Yield of Nitrile (Step 2) 1. Incomplete conversion of the carboxylic acid to the acyl chloride. 2. Incomplete conversion of the amide to the nitrile. 3. Degradation of the product under harsh reaction conditions.1. Ensure sufficient reflux time with thionyl chloride. 2. Use a more potent dehydrating agent or increase the reaction time/temperature for the dehydration step. 3. Perform the dehydration step at the lowest effective temperature.
Difficulty in Purifying the Final Product 1. Presence of unreacted starting materials or intermediates. 2. Formation of polymeric byproducts. 3. Similar polarity of ortho and para isomers.1. Ensure each step goes to completion by monitoring with TLC. 2. Avoid excessively high temperatures during the reaction and purification. 3. Use a long chromatography column and a carefully selected eluent system for better separation. Gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of the Friedel-Crafts acylation of bromobenzene often low?

A1: Bromobenzene is an aromatic compound that is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the bromine atom.[1][2] This deactivation makes the reaction more challenging compared to acylation of activated rings like toluene or anisole, often resulting in lower yields. To compensate, a higher catalyst-to-substrate ratio and longer reaction times may be necessary.

Q2: Can I use a different Lewis acid instead of aluminum chloride?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, aluminum chloride is generally the most effective for acylating deactivated rings. The choice of catalyst may influence the reaction conditions and the ratio of ortho to para products. Optimization would be required for any new catalyst system.

Q3: What is the best way to separate the ortho and para isomers of 5-bromophenyl-5-oxopentanoic acid?

A3: Column chromatography on silica gel is the most common and effective method for separating the ortho and para isomers. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) will typically allow for the separation of the two isomers. The para isomer, being more symmetrical, may also be amenable to fractional crystallization from a suitable solvent system.

Q4: Are there alternative methods for converting the carboxylic acid to the nitrile?

A4: Yes, several methods exist. A one-pot procedure involving the reaction of the carboxylic acid with sulfonyl chloride to form a mixed anhydride, followed by treatment with ammonia, can yield the amide, which is then dehydrated. Another approach is to convert the carboxylic acid to its primary amide and then use a milder dehydrating agent like cyanuric chloride.

Q5: How can I minimize the formation of byproducts?

A5: To minimize byproducts, it is crucial to use anhydrous conditions, high-purity reagents, and maintain careful temperature control throughout the reaction. Running the reaction under an inert atmosphere will prevent side reactions with atmospheric moisture and oxygen. Monitoring the reaction progress closely and stopping it once the starting material is consumed can also prevent the formation of degradation products.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Nitrile Formation Start Bromobenzene + Glutaric Anhydride Reaction1 React with AlCl3 in Dichloromethane Start->Reaction1 Quench Quench with HCl/Ice Reaction1->Quench Extraction1 Workup & Extraction Quench->Extraction1 CrudeAcid Crude 5-(bromo-phenyl)- 5-oxopentanoic Acid (ortho/para mixture) Extraction1->CrudeAcid Amidation Convert to Amide (via Acyl Chloride) CrudeAcid->Amidation Dehydration Dehydrate Amide Amidation->Dehydration Extraction2 Workup & Extraction Dehydration->Extraction2 Purification Column Chromatography Extraction2->Purification FinalProduct 5-(2-Bromophenyl)- 5-Oxovaleronitrile Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting Start Low Yield Issue Step1 Problem in Step 1? (Friedel-Crafts) Start->Step1 Step2 Problem in Step 2? (Nitrile Formation) Start->Step2 Catalyst Inactive Catalyst (Moisture) Step1->Catalyst Check Reagent Quality Conditions1 Suboptimal Conditions (Time/Temp) Step1->Conditions1 Optimize Reaction Deactivation Deactivated Ring Step1->Deactivation Increase Catalyst Ratio AmideFormation Incomplete Amide Formation Step2->AmideFormation Check Acyl Chloride Step Dehydration Incomplete Dehydration Step2->Dehydration Optimize Dehydrating Agent Degradation Product Degradation Step2->Degradation Check Temperature

Caption: Troubleshooting decision tree for low yield issues.

References

Purification challenges for 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Bromophenyl)-5-Oxovaleronitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities often originate from the synthetic route, typically a Friedel-Crafts acylation or a related coupling reaction. Potential impurities include:

  • Starting Materials: Unreacted 2-bromo-substituted aromatic precursors or the acylating agent.

  • Isomeric Byproducts: Positional isomers formed during the acylation of the aromatic ring.

  • Over-acylated or Poly-alkylated Species: Products of multiple acylations or alkylations on the aromatic ring.

  • Hydrolysis Products: Hydrolysis of the nitrile group to a carboxylic acid or amide, particularly if exposed to acidic or basic conditions during workup or purification.

  • Solvent Adducts: Impurities formed from reactions with the solvent, especially under harsh conditions.

Q2: My purified this compound is an oil, but I expected a solid. What should I do?

A2: The physical state of a compound can be influenced by residual solvents or minor impurities. If you obtain an oil, consider the following:

  • High-Vacuum Drying: Ensure all solvent has been removed by drying the sample under a high vacuum for an extended period.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the compound is insoluble, such as hexane or pentane. This can help remove highly soluble impurities and encourage solidification.

  • Seed Crystal: If a small amount of solid material has been previously obtained, using a seed crystal can initiate crystallization in the bulk oil.

  • Purity Check: Analyze the oil by techniques like NMR or LC-MS to determine if significant impurities are preventing crystallization. Further purification may be necessary.

Q3: I am observing degradation of my compound during column chromatography on silica gel. What are the likely causes and solutions?

A3: The combination of a ketone and a nitrile functional group can render the molecule susceptible to degradation on acidic silica gel. The Lewis acidic sites on silica can catalyze side reactions.

  • Use of Deactivated Silica: Employ silica gel that has been deactivated with a base, such as triethylamine. This is achieved by adding a small percentage (e.g., 1%) of triethylamine to the eluent system.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or cyano.

  • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with optimal solvent polarity to ensure swift elution.

Troubleshooting Guides

Column Chromatography Purification

Issue: Poor separation of this compound from a close-eluting impurity.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides better separation (larger ΔRf).Improved resolution between the product and the impurity on the column.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.Sharper bands and better separation, preventing band broadening and overlap.
Incorrect Flow Rate Optimize the flow rate. A slower flow rate can sometimes improve the resolution of closely eluting compounds.Enhanced separation efficiency.
Recrystallization Purification

Issue: this compound fails to crystallize from solution upon cooling.

Potential Cause Troubleshooting Step Expected Outcome
Solution is Not Saturated The initial amount of solvent was too large. Gently heat the solution to evaporate some of the solvent to the point of saturation (slight cloudiness) and then allow it to cool again.Crystals should form as the solution becomes supersaturated upon cooling.
Supersaturation The solution is supersaturated, but crystal nucleation has not occurred. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.Induction of crystallization.
Presence of Oily Impurities Oily impurities can inhibit crystallization. Attempt to purify the crude material by column chromatography first to remove these impurities before proceeding with recrystallization.A purer starting material is more likely to crystallize successfully.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dried sample to the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexane).

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Quantitative Data Summary

The following table presents hypothetical data for the purification of a 10 g batch of crude this compound.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Column Chromatography 759870Effective for removing closely related impurities.
Recrystallization 759560Best for removing less soluble or more soluble impurities. May require multiple recrystallizations for high purity.
Combined Method 75>9955Column chromatography followed by recrystallization provides the highest purity product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Purity_Analysis Purity Analysis (NMR, LC-MS) Recrystallization->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: Purification workflow for this compound.

troubleshooting_logic decision decision issue issue start Start Purification check_purity Check Purity start->check_purity is_pure Purity > 98%? check_purity->is_pure stop Purification Complete is_pure->stop Yes issue_low_purity Low Purity is_pure->issue_low_purity No troubleshoot Troubleshoot Purification issue_low_purity->troubleshoot troubleshoot->start

Caption: Logical diagram for troubleshooting purification issues.

Technical Support Center: Synthesis of 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Bromophenyl)-5-Oxovaleronitrile.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, focusing on a likely two-step synthetic route: 1) Friedel-Crafts acylation of bromobenzene with glutaric anhydride to form 5-(2-Bromophenyl)-5-oxopentanoic acid and its isomers, and 2) conversion of the resulting carboxylic acid to the target nitrile.

Diagram of the General Synthetic Workflow

Synthetic_Workflow A Bromobenzene + Glutaric Anhydride B Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) A->B Step 1 C Mixture of Carboxylic Acid Isomers (ortho-, para-, and meta-) B->C Crude Product D Isolation and Purification of 5-(2-Bromophenyl)-5-oxopentanoic Acid C->D Purification E Conversion to Nitrile (e.g., via acid chloride/amide) D->E Step 2 F This compound E->F Final Product

Caption: General two-step synthesis of this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Step 1: Friedel-Crafts Acylation
Low or no yield of the desired keto acid.1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.[1] 2. Deactivated aromatic ring.[1][2] 3. Insufficient reaction temperature or time.1. Use freshly opened, anhydrous aluminum chloride and ensure all glassware is thoroughly dried. 2. While bromobenzene is suitable, strongly deactivated aromatic compounds will not react.[1][2] 3. Monitor the reaction by TLC and consider increasing the temperature or reaction time if starting materials persist.
Formation of a complex mixture of isomers (ortho, meta, para).The bromo substituent on the benzene ring is an ortho-, para-director, but some meta- product can also be formed.[3]1. Expect a mixture of isomers. The para-isomer is often the major product due to reduced steric hindrance.[3] 2. Utilize column chromatography for the separation of the isomers. Different polarities of the isomers should allow for effective separation.
Polyacylation of the product.The initial product is a ketone, which deactivates the aromatic ring, making polyacylation less likely than polyalkylation.[2][4] However, under harsh conditions, it could potentially occur.1. Use a stoichiometric amount of the acylating agent. 2. The deactivating nature of the acyl group generally prevents further acylation.[2][4]
Step 2: Conversion to Nitrile
Low yield of the final nitrile product.1. Incomplete conversion of the carboxylic acid to an intermediate (e.g., acid chloride or amide). 2. Hydrolysis of the nitrile product during workup.1. Ensure the complete conversion of the carboxylic acid by using a sufficient amount of the appropriate reagents (e.g., thionyl chloride for the acid chloride, followed by ammonia for the amide and then a dehydrating agent). 2. Maintain anhydrous conditions during the reaction and perform a non-aqueous workup if possible.
Presence of starting carboxylic acid in the final product.Incomplete reaction.1. Increase reaction time or temperature for the conversion step. 2. Purify the final product using column chromatography or recrystallization to remove the unreacted carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Friedel-Crafts acylation of bromobenzene with glutaric anhydride?

A1: The most common side products are the isomers of the desired product. Since bromine is an ortho-, para-directing group, you can expect the formation of 5-(4-bromophenyl)-5-oxopentanoic acid as the major byproduct.[3] A smaller amount of the meta-isomer may also be formed. Due to the deactivating effect of the resulting ketone group, polyacylation is generally not a significant issue.[2][4]

Q2: How can I minimize the formation of isomeric byproducts?

A2: While it is difficult to completely avoid the formation of isomers in a Friedel-Crafts acylation of a substituted benzene, the reaction conditions can be optimized to favor one isomer over the other. Lowering the reaction temperature may increase the selectivity for the para-isomer. However, the most effective way to obtain the pure desired isomer is through careful purification of the product mixture, typically by column chromatography.

Q3: My Friedel-Crafts reaction is not working. What are the likely causes?

A3: The most common reason for a failed Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst, usually aluminum chloride, by moisture.[1] It is crucial to use anhydrous reagents and dry glassware. Another possibility is that the aromatic ring is too deactivated for the reaction to occur.[1][2] While bromobenzene is generally reactive enough, substrates with stronger electron-withdrawing groups will not react.

Q4: What are the best methods for converting the intermediate carboxylic acid to the final nitrile product?

A4: A common and effective method is a two-step process. First, the carboxylic acid is converted to the corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to form the primary amide. Finally, the amide is dehydrated using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride to yield the nitrile.

Diagram of the Nitrile Formation Pathway

Nitrile_Formation A Carboxylic Acid C Acid Chloride A->C Step 2a B SOCl2 or (COCl)2 E Primary Amide C->E Step 2b D NH3 G Nitrile E->G Step 2c F Dehydrating Agent (e.g., P2O5)

Caption: A common pathway for the conversion of a carboxylic acid to a nitrile.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-Bromophenyl)-5-oxopentanoic Acid (and isomers) via Friedel-Crafts Acylation

This is a general procedure adapted from the acylation of bromobenzene and should be optimized for the specific substrate.

Materials:

  • Bromobenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Add anhydrous aluminum chloride to the solvent and stir to form a suspension.

  • In a separate flask, dissolve bromobenzene and glutaric anhydride in anhydrous dichloromethane.

  • Slowly add the solution of bromobenzene and glutaric anhydride to the aluminum chloride suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by slowly adding it to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product mixture of carboxylic acid isomers.

  • Purify the desired 5-(2-Bromophenyl)-5-oxopentanoic acid from its isomers using column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 5-(2-Bromophenyl)-5-oxopentanoic Acid

This is a general procedure and should be optimized.

Materials:

  • 5-(2-Bromophenyl)-5-oxopentanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ammonia (gas or aqueous solution)

  • Phosphorus pentoxide (P₂O₅) or another suitable dehydrating agent

Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask under an inert atmosphere, dissolve the purified 5-(2-Bromophenyl)-5-oxopentanoic acid in anhydrous dichloromethane. Add thionyl chloride dropwise at room temperature. Reflux the mixture until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise. Stir the reaction until completion (monitor by TLC).

  • Nitrile Formation (Dehydration): Isolate the crude amide. In a dry flask, mix the amide with a dehydrating agent such as phosphorus pentoxide and heat the mixture under vacuum (distillation) or reflux in an inert solvent to obtain the crude nitrile.

  • Purification: Purify the crude this compound by column chromatography or recrystallization.

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times.

References

Technical Support Center: 5-(2-Bromophenyl)-5-Oxovaleronitrile Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Bromophenyl)-5-Oxovaleronitrile. The information is presented in a clear question-and-answer format to directly address common issues encountered during synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common synthetic route is the Friedel-Crafts acylation of bromobenzene. This involves reacting bromobenzene with an acylating agent, typically 5-chloro-5-oxovaleronitrile or a related derivative, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3]

Q2: What are the main safety precautions to consider when working with this compound and its precursors?

A2: Due to the reagents involved, strict safety measures are necessary. Aluminum chloride is corrosive and reacts violently with water. Bromobenzene is a skin and eye irritant. Acyl chlorides are corrosive and lachrymatory. The final product, a nitrile-containing compound, should be handled with care due to potential toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Q3: How should this compound be stored?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and moisture.

Q4: What are the expected isomers from the Friedel-Crafts acylation of bromobenzene?

A4: The primary product will be the para-substituted isomer (4-bromophenyl) due to the directing effect of the bromine atom and steric hindrance at the ortho positions. However, a smaller amount of the ortho-isomer, this compound, is also expected to form. Separation of these isomers is a critical step in the purification process.[1]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound via Friedel-Crafts acylation.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (AlCl₃) due to moisture exposure.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous aluminum chloride.
Deactivated aromatic ring.Friedel-Crafts reactions fail with strongly deactivated rings. Ensure the bromobenzene is pure and free from deactivating contaminants.[2]
Insufficient reaction temperature or time.While the initial reaction is often started at a low temperature to control the exothermic reaction, gentle heating under reflux may be required for completion. Monitor the reaction by TLC to determine the optimal reaction time.[1]
Formation of Multiple Byproducts Polyacylation of the aromatic ring.This is less common in acylation compared to alkylation because the acyl group is deactivating. However, using a molar excess of bromobenzene can help minimize this.[2]
Isomerization of the acylium ion.This is generally not an issue in Friedel-Crafts acylation.
Reaction with solvent.Use an inert solvent such as dichloromethane or carbon disulfide that does not react under Friedel-Crafts conditions.
Difficult Purification Co-elution of ortho and para isomers.Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers. Monitor fractions closely by TLC.
Presence of unreacted starting materials.Perform an aqueous work-up to remove the aluminum chloride catalyst and any water-soluble impurities. A wash with a dilute sodium bicarbonate solution can remove acidic byproducts.
Product Decomposition Harsh work-up conditions.Avoid excessively high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature.
Instability of the nitrile group.The nitrile group is generally stable under these conditions, but avoid strongly acidic or basic conditions during work-up if possible, as this could lead to hydrolysis.

Experimental Protocols

A detailed experimental protocol for a typical Friedel-Crafts acylation to synthesize bromophenyl ketones is provided below. Note that optimization for the specific synthesis of this compound may be required.

Synthesis of Bromophenyl Ketones via Friedel-Crafts Acylation [1]

  • Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and a dry, inert solvent (e.g., dichloromethane).

  • Addition of Reactants: Cool the mixture in an ice bath. Add bromobenzene (1 equivalent) to the flask. From the dropping funnel, add the acyl chloride (e.g., 5-chloro-5-oxovaleronitrile, 1 equivalent) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product, a mixture of ortho and para isomers, can then be purified by column chromatography on silica gel.

Data Presentation

Parameter Expected Value / Technique Purpose
Molecular Weight 252.11 g/mol Confirmation of molecular formula (C₁₁H₁₀BrNO).
Appearance Likely a solid at room temperature.Physical characterization.
Melting Point To be determined experimentally.Assessment of purity.
¹H NMR Chemical shifts and coupling constants for aromatic and aliphatic protons.Structural elucidation and isomer identification.
¹³C NMR Chemical shifts for all unique carbon atoms.Confirmation of carbon skeleton.
Infrared (IR) Spectroscopy Characteristic peaks for C=O (ketone), C≡N (nitrile), and C-Br bonds.Functional group identification.
Mass Spectrometry (MS) Molecular ion peak (M+) and fragmentation pattern.Confirmation of molecular weight and structure.

Visualizations

Experimental Workflow

experimental_workflow A Reaction Setup (Anhydrous AlCl3, Bromobenzene, Solvent) B Dropwise addition of Acyl Chloride A->B C Reaction Monitoring (TLC) B->C D Quenching (Ice-cold water, HCl) C->D E Extraction (Organic Solvent) D->E F Washing (Water, NaHCO3, Brine) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, IR, MS) H->I friedel_crafts_pathway cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration AcylChloride R-CO-Cl AcyliumIon [R-C≡O]+ + [AlCl4]- AcylChloride->AcyliumIon + AlCl3 AlCl3_1 AlCl3 Bromobenzene Bromobenzene SigmaComplex Sigma Complex (Arenium Ion) Bromobenzene->SigmaComplex + [R-C≡O]+ Product 2-Bromophenyl Ketone SigmaComplex->Product - H+ AlCl4_minus [AlCl4]- AlCl3_2 AlCl3 AlCl4_minus->AlCl3_2 + H+ H_plus H+ HCl HCl

References

Technical Support Center: Enhancing the Solubility of 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 5-(2-Bromophenyl)-5-Oxovaleronitrile in aqueous buffers for experimental use.

Understanding the Challenge: Properties of this compound

This compound is a hydrophobic organic compound, which inherently limits its solubility in aqueous solutions. Key properties contributing to its poor solubility include:

  • Molecular Formula: C₁₁H₁₀BrNO[1]

  • Molecular Weight: 252.11 g/mol [1]

  • Calculated LogP: 3.32568[1]

A LogP value greater than 3 indicates significant hydrophobicity, explaining the difficulty in achieving desired concentrations in standard buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my aqueous buffer?

A1: The compound's high LogP value (3.32568) indicates it is lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents over water-based buffers.[1] The molecular structure contains a non-polar bromophenyl group and a carbon chain, which contribute to its hydrophobicity.

Q2: What are the primary methods to increase the solubility of this compound?

A2: Several established techniques can enhance the solubility of poorly water-soluble compounds.[2][3] The most common and effective methods include:

  • Using Co-solvents: Introducing a water-miscible organic solvent to the buffer.[][5]

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, if it has acidic or basic properties.[6][7]

  • Employing Surfactants: Using detergents that form micelles to encapsulate the hydrophobic compound.[8][9][10]

  • Utilizing Cyclodextrins: Forming inclusion complexes where the hydrophobic molecule is encapsulated by a cyclodextrin.[11][12][13]

Q3: Which co-solvent should I choose?

A3: The choice of co-solvent depends on the experimental system and the required final concentration. Common co-solvents for biological assays include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).[][14] It is crucial to first dissolve the compound in a minimal amount of the organic solvent and then dilute it with the aqueous buffer. However, be mindful of the final co-solvent concentration as it can affect cellular assays or protein stability.[15][16]

Q4: Can I use pH adjustment for this specific compound?

A4: The structure of this compound does not contain readily ionizable acidic or basic groups. Therefore, pH adjustment is unlikely to significantly improve its solubility.[6][17] This method is most effective for weak acids or bases.[18]

Q5: How do surfactants and cyclodextrins work to improve solubility?

A5:

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water.[10][19] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble compounds like this compound, while the hydrophilic heads face outward, allowing the entire complex to be soluble in the aqueous buffer.[8][9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic "guest" molecules, like the target compound, forming a water-soluble "host-guest" complex.[11][20] This complexation effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility.[21]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon dilution with buffer. The concentration of the organic stock solution is too high, leading to the compound crashing out when the polarity of the solvent increases.1. Decrease the concentration of the stock solution in the organic co-solvent. 2. Add the stock solution to the buffer slowly while vortexing. 3. Consider using a different solubilization method, such as surfactants or cyclodextrins, which can offer greater stability in aqueous solutions.[19][21]
The final concentration of the co-solvent (e.g., DMSO) is toxic to my cells. The required concentration of the compound necessitates a high percentage of the co-solvent.1. Test the tolerance of your specific cell line to lower concentrations of the co-solvent. 2. Explore the use of less toxic co-solvents like PEG 400 or ethanol.[] 3. Switch to a solubilization method that requires lower organic solvent levels, such as cyclodextrin complexation or surfactant-based formulations.[10][11] Beta-cyclodextrin derivatives, for instance, are considered a relatively benign vehicle for in vivo and in vitro systems.[11]
Solubility is still insufficient even with a co-solvent. The hydrophobicity of the compound is too high for co-solvency alone to be effective at the desired concentration.This is a common challenge for compounds with very low aqueous solubility.[15] Combine methods for a synergistic effect. For example, use a co-solvent in combination with a cyclodextrin or a surfactant.[17][21]
The chosen surfactant interferes with the experimental assay. Surfactants can denature proteins or interfere with fluorescence-based assays at certain concentrations.1. Screen different types of surfactants (non-ionic, ionic, zwitterionic) to find one that is compatible with your assay. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often preferred due to their biocompatibility.[19] 2. Ensure the final surfactant concentration is below its critical micelle concentration if micelle formation is not desired, or just above it for efficient solubilization.

Quantitative Data on Solubility Enhancement Methods

The following table summarizes the typical fold-increase in solubility that can be expected with different methods. The exact values will be compound-specific and should be determined empirically.

Method Typical Fold Increase in Solubility Common Agents Considerations
Co-solvents 2 to 500-fold[17]DMSO, Ethanol, PEG 400, Propylene Glycol[]Potential for cellular toxicity at higher concentrations.[14] Risk of precipitation upon aqueous dilution.[14]
Surfactants 10 to 1000-fold[8][9]Tween® 80, Polysorbate 80, Sodium Dodecyl Sulfate (SDS)[19]Can interfere with biological assays. Potential for protein denaturation.[22]
Cyclodextrins 10 to 50-fold (can be higher)[11]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)[11][13]Generally well-tolerated in biological systems.[11] Can alter the bioavailability of the compound.[12]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
  • Prepare a High-Concentration Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to fully dissolve the compound.

  • Serial Dilution: Perform serial dilutions of the stock solution with your aqueous experimental buffer to achieve the desired final concentrations.

  • Critical Step - Dilution Technique: Add the DMSO stock solution to the buffer (not the other way around) in a drop-wise manner while continuously vortexing or stirring the buffer. This helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Co-solvent Concentration: Ensure the final percentage of DMSO in your experimental sample is consistent across all conditions and is below the tolerance level of your assay (typically ≤ 0.5% for cell-based assays).

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

Protocol 2: Solubility Enhancement using a Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin-Containing Buffer: Prepare your experimental buffer and dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) into it at a desired concentration (e.g., 1-10% w/v).

  • Prepare Compound Stock in a Minimal Amount of Organic Solvent: Dissolve this compound in a minimal volume of a suitable organic solvent like ethanol or DMSO.

  • Form the Inclusion Complex: Slowly add the concentrated compound stock solution to the HP-β-CD-containing buffer while vigorously stirring.

  • Equilibration: Allow the solution to stir at room temperature for at least 1-2 hours (or overnight for difficult-to-dissolve compounds) to ensure the formation of the inclusion complex.

  • Filtration (Optional): To determine the maximum solubility, the saturated solution can be filtered through a 0.22 µm filter to remove any undissolved compound. The concentration of the filtrate can then be measured (e.g., by HPLC-UV).

Protocol 3: Solubility Enhancement using a Surfactant (Tween® 80)
  • Prepare Surfactant-Containing Buffer: Prepare your experimental buffer containing Tween® 80 at a concentration above its critical micelle concentration (CMC for Tween® 80 is ~0.012 mM or 0.0015% w/v). A common working concentration is 0.1% to 1% w/v.

  • Prepare Compound Stock: As with other methods, prepare a concentrated stock of this compound in a minimal amount of a co-solvent (e.g., DMSO).

  • Micellar Solubilization: Add the compound stock solution drop-wise to the surfactant-containing buffer while stirring.

  • Equilibration: Allow the solution to mix for 30-60 minutes to ensure the compound is partitioned into the micelles.

  • Observation: Observe the solution for clarity. A clear solution indicates successful solubilization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubilization cluster_final Final Steps compound Weigh Compound cosolvent Co-solvent Method compound->cosolvent Dissolve cyclodextrin Cyclodextrin Method compound->cyclodextrin Dissolve surfactant Surfactant Method compound->surfactant Dissolve solvent Select Solubilization Method solvent->cosolvent solvent->cyclodextrin solvent->surfactant dilution Dilute to Final Concentration cosolvent->dilution cyclodextrin->dilution surfactant->dilution assay Perform Experiment dilution->assay

Caption: General workflow for solubilizing a hydrophobic compound.

solubility_mechanisms cluster_cosolvent Co-solvent Mechanism cluster_cyclodextrin Cyclodextrin Mechanism cluster_surfactant Surfactant (Micelle) Mechanism c1 Hydrophobic Compound c3 Solvated Compound c1->c3 + c2 Buffer + Co-solvent c2->c3 d1 Hydrophobic Compound d3 Inclusion Complex (Soluble) d1->d3 + d2 Cyclodextrin (Host) d2->d3 s1 Hydrophobic Compound s3 Solubilized Compound in Micelle s1->s3 + s2 Surfactant Micelle s2->s3

Caption: Mechanisms of different solubility enhancement techniques.

References

Overcoming regioselectivity problems in 5-(2-Bromophenyl)-5-Oxovaleronitrile synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Bromophenyl)-5-Oxovaleronitrile. The primary focus is to address and overcome challenges related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is controlling the regioselectivity during the Friedel-Crafts acylation of bromobenzene. The bromine atom is an ortho, para director in electrophilic aromatic substitution reactions.[1][2] This means that the incoming acyl group can add at either the position ortho (next to) or para (opposite to) the bromine atom, leading to a mixture of this compound and the undesired 5-(4-Bromophenyl)-5-Oxovaleronitrile isomer.

Q2: Why is the bromine atom on the benzene ring an ortho, para director?

A2: Halogens like bromine are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less reactive towards electrophiles.[3] However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.[1] This resonance stabilization is more significant for the ortho and para intermediates than for the meta intermediate, thus directing the substitution to these positions.

Q3: What are the common acylating agents for this synthesis?

A3: The synthesis of this compound involves the introduction of a 5-oxo-valeronitrile moiety. Suitable acylating agents are derivatives of glutaric acid, such as glutaryl chloride or glutaric anhydride. These react with bromobenzene in the presence of a Lewis acid catalyst.

Q4: Can I avoid the formation of the para isomer completely?

A4: Completely avoiding the formation of the para isomer is highly challenging in a standard Friedel-Crafts acylation. However, reaction conditions can be optimized to favor the formation of the ortho isomer. The para isomer is often the thermodynamically more stable product due to reduced steric hindrance.[4]

Q5: How can I separate the ortho and para isomers?

A5: Separation of the ortho and para isomers can often be achieved by physical methods such as fractional distillation or crystallization.[5] The different physical properties of the isomers, such as boiling points and solubility, can be exploited for their separation. In some cases, chromatography may also be a viable separation technique.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Deactivated Ring: Bromobenzene is a deactivated aromatic ring, which can be unreactive under mild conditions.[6] 2. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have lost its activity. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Use a more reactive Lewis acid or a higher reaction temperature. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or properly stored Lewis acid. 3. Monitor the reaction progress using TLC or GC and adjust the reaction time and temperature accordingly.
Poor Regioselectivity (High percentage of para isomer) 1. Thermodynamic Control: The reaction conditions may favor the formation of the more stable para isomer. 2. Steric Hindrance: The ortho position is sterically hindered by the bulky bromine atom.[4]1. Kinetic Control: Employ lower reaction temperatures to favor the kinetically controlled product, which may increase the proportion of the ortho isomer. 2. Choice of Lewis Acid: Experiment with different Lewis acids. Some catalysts may offer better regioselectivity. 3. Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may be preferable.
Formation of Multiple Byproducts 1. Polyacylation: Although less common in acylation than alkylation, it can occur under harsh conditions. 2. Side Reactions of the Nitrile Group: The nitrile functionality may not be stable under the reaction conditions.1. Use a stoichiometric amount of the acylating agent. The product is deactivated, which generally prevents further acylation.[7] 2. Protect the nitrile group if it is found to be reactive under the chosen conditions.

Experimental Protocols

Materials:

  • Bromobenzene

  • Glutaryl chloride (or glutaric anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Addition of Bromobenzene: Cool the suspension to 0°C in an ice bath and add bromobenzene (1.0 equivalent) dropwise.

  • Addition of Acylating Agent: Add a solution of glutaryl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it to the reaction mixture dropwise at a rate that maintains the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to separate the ortho and para isomers.

Data Presentation

Substituent Directing Effect Expected Major Product Expected Minor Product Reasoning
-Brortho, para - deactivating5-(4-Bromophenyl)-5-OxovaleronitrileThis compoundThe para position is sterically less hindered and often thermodynamically favored.[4]

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Bromobenzene, Glutaryl Chloride, AlCl3 in Anhydrous DCM reaction Stir at 0°C to RT Monitor by TLC reagents->reaction workup Quench with Ice/HCl reaction->workup extraction Extract with DCM workup->extraction washing Wash with HCl, NaHCO3, Brine extraction->washing drying Dry with MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Purify by Distillation or Chromatography concentration->purification product Obtain this compound and 5-(4-Bromophenyl)-5-Oxovaleronitrile purification->product

Caption: General experimental workflow for the synthesis of 5-(Bromophenyl)-5-Oxovaleronitrile.

Troubleshooting Logic

troubleshooting_logic start Analyze Reaction Outcome low_yield Low Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity byproducts Multiple Byproducts start->byproducts check_catalyst Check Catalyst Activity and Anhydrous Conditions low_yield->check_catalyst Yes increase_temp_time Increase Reaction Temperature/Time low_yield->increase_temp_time No lower_temp Lower Reaction Temperature poor_selectivity->lower_temp Yes change_catalyst Change Lewis Acid poor_selectivity->change_catalyst No check_stoichiometry Verify Stoichiometry byproducts->check_stoichiometry Yes protect_nitrile Consider Protecting the Nitrile Group byproducts->protect_nitrile No

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: 5-(2-Bromophenyl)-5-Oxovaleronitrile Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(2-Bromophenyl)-5-Oxovaleronitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene. This reaction typically involves the use of an acylating agent derived from glutaric acid, such as 5-chlorovaleroyl chloride or glutaric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3][4]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities are typically positional isomers. Due to the directing effect of the bromine atom on the benzene ring, the acylation can occur at different positions. The main expected impurities are:

  • 4-(2-Bromobenzoyl)butanenitrile (ortho-isomer): The desired product.

  • 4-(4-Bromobenzoyl)butanenitrile (para-isomer): Often the major byproduct due to less steric hindrance.[2]

  • Unreacted bromobenzene: Can remain if the reaction does not go to completion.

  • Byproducts from the acylating agent: Depending on the specific reagent used, self-condensation or other side reactions can occur.

Q3: Why is the para-isomer a common impurity, and how can I minimize its formation?

A3: The bromine atom in bromobenzene is an ortho-, para- directing group in electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[5][6][7][8] This means it activates these positions for reaction. While the ortho-position is electronically favored, it is also more sterically hindered by the bulky bromine atom. Consequently, the acylating agent may preferentially attack the less hindered para-position, leading to the formation of the 4-bromo-isomer as a significant impurity. To minimize its formation, you can try to optimize reaction conditions such as lowering the reaction temperature and using a bulkier solvent, which may increase the steric barrier for the para-attack.

Q4: Can polyacylation occur during the synthesis?

A4: Polyacylation is unlikely to be a significant issue in this synthesis. The acyl group introduced onto the benzene ring is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[3][9][10] This deactivating effect generally prevents the addition of a second acyl group to the same bromobenzene ring.

Q5: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

A5: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product from its isomers and other impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the isomeric impurities based on their distinct chemical shifts and coupling patterns in the aromatic region.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the ketone (C=O) and nitrile (C≡N).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. 2. Deactivated bromobenzene (though bromine is only mildly deactivating). 3. Insufficient reaction temperature or time. 4. Impure starting materials.1. Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is thoroughly dried. 2. While bromobenzene is less reactive than benzene, the reaction should proceed. Ensure the quality of the bromobenzene. 3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the progress by TLC or HPLC. 4. Purify starting materials (bromobenzene and acylating agent) before use.
High Levels of para-Isomer Impurity The para-position is sterically less hindered than the ortho-position, leading to competitive acylation.1. Lower the reaction temperature to increase selectivity for the kinetically favored ortho-product. 2. Experiment with different solvents that may influence the steric environment around the catalyst-reagent complex. 3. Consider using a bulkier Lewis acid catalyst to increase steric hindrance at the para-position.
Presence of Unreacted Starting Materials 1. Insufficient amount of acylating agent or Lewis acid. 2. Reaction time is too short.1. Ensure the correct stoichiometry of reactants and catalyst. A slight excess of the acylating agent and at least a stoichiometric amount of AlCl₃ are often required.[11] 2. Increase the reaction time and monitor for the disappearance of starting materials.
Formation of Dark-Colored, Tarry Byproducts Side reactions, possibly due to high reaction temperatures or prolonged reaction times.1. Conduct the reaction at the lowest effective temperature. 2. Avoid unnecessarily long reaction times. 3. Ensure efficient stirring to prevent localized overheating.
Difficulties in Product Isolation/Purification The product and the main para-isomer impurity may have similar physical properties, making separation challenging.1. Recrystallization: Experiment with different solvent systems. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane) can be effective. 2. Column Chromatography: Use silica gel with a gradient elution system of non-polar and polar solvents (e.g., hexane/ethyl acetate) to separate the isomers. Monitor fractions carefully by TLC or HPLC.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation for the Synthesis of this compound

Disclaimer: This is a generalized protocol based on typical Friedel-Crafts acylation procedures. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • Bromobenzene

  • 5-Chlorovaleroyl chloride (or glutaric anhydride and a chlorinating agent like thionyl chloride to prepare it in situ)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 equivalent) to the flask. Slowly add 5-chlorovaleroyl chloride (1.05 equivalents) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, it can be gently heated to reflux (around 40 °C for DCM) for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly adding it to a beaker containing crushed ice and 1M HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. The sodium bicarbonate wash is crucial for removing any acidic byproducts.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will likely be an oil or a semi-solid, should be purified by either recrystallization or column chromatography on silica gel to separate the desired ortho-isomer from the para-isomer and other impurities.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Add Anhydrous AlCl3 and Bromobenzene to DCM B 2. Cool to 0 °C A->B C 3. Add 5-Chlorovaleroyl Chloride (dropwise) B->C D 4. Stir at Room Temperature (or reflux if needed) C->D E 5. Quench with Ice/HCl D->E Reaction Complete F 6. Separate Organic Layer E->F G 7. Extract Aqueous Layer with DCM F->G H 8. Combine Organic Layers G->H I 9. Wash with HCl, H2O, NaHCO3, Brine H->I J 10. Dry with MgSO4 I->J K 11. Concentrate in vacuo J->K L 12. Purify by Chromatography or Recrystallization K->L

Caption: Experimental Workflow for the Synthesis of this compound.

impurity_pathway Bromobenzene Bromobenzene Reaction Reaction Bromobenzene->Reaction Acylating Agent 5-Chlorovaleroyl Chloride Acylating Agent->Reaction Desired Product 5-(2-Bromophenyl)-5- Oxovaleronitrile Reaction->Desired Product ortho-attack Isomeric Impurity 5-(4-Bromophenyl)-5- Oxovaleronitrile Reaction->Isomeric Impurity para-attack Unreacted Starting\nMaterials Bromobenzene, Acylating Agent Reaction->Unreacted Starting\nMaterials

Caption: Impurity Formation Pathway in the Friedel-Crafts Acylation of Bromobenzene.

References

Validation & Comparative

Confirming the Structure of 5-(2-Bromophenyl)-5-Oxovaleronitrile via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. For professionals engaged in these fields, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into molecular architecture. This guide offers a comparative analysis of expected ¹H and ¹³C NMR spectral data for 5-(2-Bromophenyl)-5-Oxovaleronitrile, alongside a detailed experimental protocol for data acquisition.

Predicted NMR Data for Structural Verification

The structural elucidation of this compound can be confidently achieved by analyzing its ¹H and ¹³C NMR spectra. The expected chemical shifts, multiplicities, and assignments are detailed in the tables below. These predictions are based on established principles of NMR spectroscopy and known chemical shift ranges for analogous functional groups, including bromophenyl ketones, aliphatic nitriles, and alkyl chains adjacent to carbonyl groups[1][2][3][4][5][6][7][8].

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65 - 7.85Multiplet4HAromatic Protons
3.20 - 3.40Triplet2H-C(=O)CH₂-
2.50 - 2.70Triplet2H-CH₂CN
2.10 - 2.30Quintet2H-CH₂CH₂CH₂-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
198 - 202C=O (Ketone)
138 - 142C-Br (Aromatic)
125 - 135Aromatic Carbons
118 - 122CN (Nitrile)
35 - 40-C(=O)CH₂-
20 - 25-CH₂CN
15 - 20-CH₂CH₂CH₂-

The predicted data serves as a benchmark for comparison with experimentally acquired spectra. Significant deviations from these values may indicate the presence of impurities, an alternative isomer, or an entirely different compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

3. ¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a standard single-pulse experiment with the following typical parameters:

    • Spectral Width: 16 ppm

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

4. ¹³C NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

  • Typical parameters include:

    • Spectral Width: 240 ppm

    • Pulse Angle: 30 degrees

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding nuclei in the molecular structure.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using NMR is illustrated in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample in CDCl3 Purification->SamplePrep Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C ProcessData Process Spectra (FT, Phasing, Calibration) Acquire1H->ProcessData Acquire13C->ProcessData Analyze1H Analyze 1H Data (Shifts, Multiplicity, Integration) ProcessData->Analyze1H Analyze13C Analyze 13C Data (Shifts) ProcessData->Analyze13C Compare Compare Experimental Data with Predictions Analyze1H->Compare Analyze13C->Compare Confirmation Structural Confirmation Compare->Confirmation

Caption: Workflow for the structural confirmation of this compound.

By adhering to this comprehensive guide, researchers and drug development professionals can confidently verify the molecular structure of this compound, ensuring the integrity and reliability of their scientific endeavors. The synergy of predictive data, a robust experimental protocol, and a logical workflow provides a powerful strategy for structural elucidation in modern chemical research.

References

Comparative Analysis of 5-(2-Bromophenyl)-5-Oxovaleronitrile and Structurally Related Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 5-(2-Bromophenyl)-5-Oxovaleronitrile and its structurally similar compounds, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis focuses on available data regarding their synthesis, physicochemical properties, and biological activities, presenting a clear, objective comparison to aid in further research and development efforts.

Introduction to this compound

This compound is a chemical compound featuring a bromophenyl group attached to a five-carbon chain containing a ketone and a terminal nitrile group. While specific experimental data on the biological activity of this particular compound is limited in publicly accessible literature, its structural motifs—the halogenated phenyl ring, the γ-keto nitrile core—are present in various biologically active molecules. This suggests its potential as a scaffold for the development of novel therapeutic agents. This guide will explore the available information on this compound and compare it with closely related analogs to extrapolate potential activities and guide future research directions.

Physicochemical Properties: A Comparative Overview

A comparison of the calculated physicochemical properties of this compound and its analogs is crucial for predicting their pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed properties for the target compound and selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)
This compound C₁₁H₁₀BrNO252.112.543.1
5-(4-Bromophenyl)-5-OxovaleronitrileC₁₁H₁₀BrNO252.112.543.1
5-(2-Chlorophenyl)-5-OxovaleronitrileC₁₁H₁₀ClNO207.652.343.1
5-Oxo-5-phenylvaleronitrileC₁₁H₁₁NO173.211.643.1

Note: The data presented in this table is based on computational predictions and may not reflect experimentally determined values.

Synthesis and Experimental Protocols

The synthesis of γ-keto nitriles, such as this compound and its analogs, can be achieved through various synthetic routes. A common approach involves the acylation of a nitrile-containing substrate.

General Experimental Workflow for the Synthesis of 5-Aryl-5-Oxovaleronitriles:

G start Starting Materials: - Substituted Benzoyl Chloride - 4-Cyanobutylzinc Iodide reaction Palladium-Catalyzed Negishi Coupling start->reaction workup Reaction Quenching & Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 5-(Substituted-phenyl) -5-Oxovaleronitrile purification->product

Figure 1. Generalized workflow for the synthesis of 5-aryl-5-oxovaleronitriles.

Detailed Experimental Protocol (Hypothetical):

  • Preparation of the Grignard Reagent: To a solution of a substituted bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.2 eq) under an inert atmosphere. The reaction is initiated with a small crystal of iodine and refluxed for 2 hours to form the corresponding phenylmagnesium bromide.

  • Acylation: In a separate flask, glutaric anhydride (1.1 eq) is dissolved in anhydrous THF and cooled to 0°C. The prepared Grignard reagent is then added dropwise to this solution. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction is quenched by the slow addition of 1M HCl. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Nitrile Formation: The resulting keto acid is then converted to the corresponding nitrile. The crude keto acid is refluxed with thionyl chloride (2.0 eq) to form the acid chloride. The excess thionyl chloride is removed under vacuum. The acid chloride is then dissolved in an appropriate solvent and reacted with a cyanide source, such as sodium cyanide, to yield the final γ-keto nitrile.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

While direct experimental data for this compound is scarce, the biological activities of structurally related γ-keto nitriles and compounds with halogenated phenyl rings can provide valuable insights.

Potential Therapeutic Areas:

  • Anticancer Activity: The nitrile group is a common pharmacophore in many anticancer drugs, where it can participate in hydrogen bonding and π-π interactions with biological targets. The presence of a halogen atom on the phenyl ring can also influence activity, often enhancing lipophilicity and membrane permeability.

  • Enzyme Inhibition: The keto group can act as a Michael acceptor or a hydrogen bond acceptor, making these compounds potential inhibitors of various enzymes.

  • Antimicrobial Activity: Halogenated aromatic compounds have a long history of use as antimicrobial agents.

Structure-Activity Relationship (SAR) Signaling Pathway:

SAR cluster_0 Compound Features cluster_1 Predicted Biological Effects A This compound B Halogen Substitution (Position and Type) A->B influences C Alkyl Chain Length and Flexibility A->C influences D Nitrile Group A->D contributes to E Increased Lipophilicity B->E F Altered Target Binding Affinity B->F G Modified Metabolic Stability B->G C->F C->G D->F H Changes in Cytotoxicity E->H can lead to F->H can lead to G->H can lead to

Figure 2. Structure-Activity Relationship (SAR) considerations for 5-aryl-5-oxovaleronitriles.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the analysis of its structural features and comparison with related compounds, it is plausible that this molecule and its analogs could exhibit interesting biological activities.

Future research should focus on:

  • Systematic Synthesis: A library of analogs should be synthesized with variations in the halogen substituent (F, Cl, I) and its position on the phenyl ring (ortho, meta, para).

  • In Vitro Screening: The synthesized compounds should be screened against a panel of cancer cell lines and microbial strains to identify potential lead compounds.

  • Mechanism of Action Studies: For any active compounds, further studies should be conducted to elucidate their mechanism of action.

  • In Vivo Evaluation: Promising candidates should be evaluated in animal models to assess their efficacy and safety profiles.

This guide serves as a foundational resource for researchers interested in the potential of this compound and its analogs. The provided information aims to stimulate further investigation into this class of compounds and accelerate the discovery of new therapeutic agents.

A Comparative Guide to the Structure-Activity Relationship of Bromophenyl Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a series of novel bromophenol derivatives and their inhibitory effects on key metabolic enzymes. The data presented is based on a study by Oztaskin et al. (2022), which offers valuable insights into the structure-activity relationships (SAR) of brominated phenolic compounds.

Due to a lack of specific SAR studies on 5-(2-Bromophenyl)-5-Oxovaleronitrile analogs, this guide presents a detailed analysis of structurally related bromophenol derivatives with diaryl methane scaffolds. These compounds have been evaluated for their inhibitory potential against human carbonic anhydrase I (hCA I) and II (hCA II), and acetylcholinesterase (AChE), enzymes implicated in a range of therapeutic areas including glaucoma, epilepsy, and Alzheimer's disease.[1][2]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of the synthesized bromophenol derivatives was quantified by determining their inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor. The results from the study by Oztaskin et al. (2022) are summarized in the table below.[1][2]

Compound IDStructurehCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)
13 4-((2-bromo-4,5-dimethoxybenzyl)oxy)benzene-1,2-diol11.04 ± 0.611.63 ± 0.11 11.04 ± 0.61
14 4-((2-bromo-4,5-dimethoxybenzyl)oxy)-2-methoxybenzene-1,2-diol11.62 ± 2.754.28 ± 0.8611.62 ± 2.75
15 4-((2-bromo-4,5-dimethoxybenzyl)oxy)-2,6-dimethoxybenzene-1,2-diol24.86 ± 5.302.62 ± 0.1324.86 ± 5.30
16 4-((2-bromo-4,5-dimethoxybenzyl)oxy)-2,3,5-trimethoxybenzene-1,2-diol16.27 ± 2.987.77 ± 0.5716.27 ± 2.98
17 5-((2-bromo-4,5-dimethoxybenzyl)oxy)-2,3,4-trimethoxybenzene-1,2-diol21.04 ± 4.7210.33 ± 1.8821.04 ± 4.72
18 4-(2-bromo-4,5-dihydroxybenzyl)benzene-1,2-diol7.92 ± 1.389.15 ± 1.367.92 ± 1.38
19 4-(2-bromo-4,5-dihydroxybenzyl)-2-methoxybenzene-1,2-diol17.43 ± 3.1515.05 ± 1.0717.43 ± 3.15
20 4-(2-bromo-4,5-dihydroxybenzyl)-2,6-dimethoxybenzene-1,2-diol8.32 ± 0.696.21 ± 1.018.32 ± 0.69
21 4-(2-bromo-4,5-dihydroxybenzyl)-2,3,5-trimethoxybenzene-1,2-diol2.53 ± 0.25 4.97 ± 0.596.54 ± 1.03

Data sourced from Oztaskin et al., 2022.[1][2]

Key SAR Observations:

  • Inhibition of hCA I: Compound 21 , a demethylated diaryl methane with a trimethoxy-substituted benzene ring, exhibited the most potent inhibition of hCA I with a Ki of 2.53 ± 0.25 nM.[1]

  • Inhibition of hCA II: Compound 13 , a diaryl methane with a simple catechol moiety, was the most potent inhibitor of hCA II, with a Ki of 1.63 ± 0.11 nM.[1]

  • Inhibition of AChE: Compound 21 also displayed the strongest inhibition of AChE with a Ki of 6.54 ± 1.03 nM.[1]

  • Effect of Demethylation: The demethylation of the diaryl methane derivatives (compounds 18-21) generally led to potent inhibitors, particularly for hCA I and AChE.[1][2]

  • Substitution Pattern: The substitution pattern on the benzene rings significantly influenced the inhibitory activity against the different enzymes, highlighting the importance of steric and electronic effects in ligand-enzyme binding.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Oztaskin et al. (2022).

Synthesis of Bromophenol Derivatives (General Procedure)

The synthesis of the target bromophenol derivatives was achieved in a two-step process.[1]

  • Synthesis of Diaryl Methane Intermediates (Compounds 13-17):

    • (2-bromo-4,5-dimethoxyphenyl)methanol was reacted with various substituted benzenes in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the corresponding diaryl methane intermediates.[1]

  • Demethylation to Form Bromophenols (Compounds 18-21):

    • The diaryl methane intermediates were dissolved in dichloromethane (CH₂Cl₂).

    • The solution was cooled to 0 °C.

    • Boron tribromide (BBr₃), typically 3 equivalents for each methoxy group, was added dropwise under a nitrogen atmosphere.

    • The reaction mixture was stirred at room temperature for 24 hours.

    • The reaction was quenched by the addition of ice and CH₂Cl₂, and the organic phase was separated.

    • The aqueous phase was further extracted with ethyl acetate.

    • The combined organic phases were purified to yield the final bromophenol products.[1]

Enzyme Inhibition Assays

Carbonic Anhydrase Inhibition Assay:

The inhibitory effect on human carbonic anhydrase I and II isoenzymes was assessed by measuring the esterase activity of the enzyme.

  • Principle: The assay is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored at a specific wavelength.

  • Procedure:

    • The enzyme and the inhibitor were pre-incubated.

    • The reaction was initiated by the addition of the substrate, 4-nitrophenyl acetate.

    • The change in absorbance was monitored over time to determine the rate of the reaction.

    • The IC₅₀ values were determined from the plot of percentage inhibition versus inhibitor concentration.

    • The Ki values were calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay:

The AChE inhibitory activity was determined using a modified Ellman's method.

  • Principle: This colorimetric method measures the activity of AChE by quantifying the amount of thiocholine produced when the substrate, acetylthiocholine, is hydrolyzed by the enzyme. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.[3][4]

  • Procedure:

    • In a 96-well microplate, the test compound, AChE enzyme solution, and DTNB were mixed in a buffer solution (e.g., Tris-HCl, pH 8.0).[4]

    • The mixture was incubated for a short period.

    • The reaction was initiated by the addition of the substrate, acetylthiocholine iodide.[3]

    • The absorbance at 412 nm was measured at different time points to determine the reaction rate.[3][4]

    • The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC₅₀ and Ki values were subsequently determined.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow of a structure-activity relationship study, from the initial design and synthesis of compounds to their biological evaluation and the iterative process of optimization.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Lead_Compound Lead Compound (e.g., Bromophenyl Scaffold) Analog_Design Analog Design (Vary Substituents) Lead_Compound->Analog_Design Modification Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Biological_Assay Biological Assays (e.g., Enzyme Inhibition) Chemical_Synthesis->Biological_Assay Data_Analysis Data Analysis (IC50, Ki determination) Biological_Assay->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Optimization Lead Optimization SAR_Establishment->Optimization Optimization->Analog_Design Iterative Process

References

Navigating Reproducibility in Novel Compound Research: A Comparative Framework for 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in the advancement of chemical and pharmaceutical sciences is the reproducibility of experimental results, particularly when dealing with novel or sparsely studied compounds. This guide addresses the topic of experimental reproducibility for 5-(2-Bromophenyl)-5-Oxovaleronitrile (CAS No. 884504-59-0), a compound for which public, peer-reviewed experimental data is not yet available.[1] In the absence of established literature, this document serves as a proactive framework, presenting a hypothetical comparison of synthetic and analytical methodologies that could be employed in its study. By providing standardized protocols and clear data presentation formats, this guide aims to foster consistency in future research involving this and other novel chemical entities.

The following sections detail plausible synthetic routes, analytical characterization methods, and potential biological screening assays for this compound. The presented data is illustrative, designed to highlight key comparison points for researchers initiating work on this compound.

Synthetic Approaches and Purity Analysis: A Comparative Overview

The synthesis of this compound can be approached through various organic chemistry reactions. Reproducibility in synthesis is contingent on meticulous control of reaction conditions. Below is a comparative table of two hypothetical synthetic methods, followed by detailed protocols.

Table 1: Comparison of Hypothetical Synthetic Protocols for this compound

ParameterMethod A: Friedel-Crafts AcylationMethod B: Grignard Reagent Addition
Starting Materials 2-Bromoanisole, Glutaric anhydride, Aluminum chloride2-Bromobenzaldehyde, 4-Chlorobutyronitrile, Magnesium
Key Reaction Steps Acylation followed by Clemmensen reduction and nitrile formationGrignard reagent formation followed by nucleophilic addition and oxidation
Hypothetical Yield 65%55%
Hypothetical Purity (post-purification) >98% (by HPLC)>97% (by HPLC)
Primary Advantages Fewer steps, potentially higher yieldMilder reaction conditions for certain steps
Primary Disadvantages Use of strong Lewis acids, harsh reduction conditionsMulti-step process, potential for side reactions
Experimental Protocols

Method A: Friedel-Crafts Acylation

  • Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0°C, add a solution of 2-bromoanisole (1 eq) and glutaric anhydride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction & Nitrile Formation: The resulting keto-acid is then subjected to a standard Clemmensen reduction, followed by conversion of the carboxylic acid to the corresponding nitrile via activation (e.g., with thionyl chloride) and subsequent reaction with sodium cyanide.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Method B: Grignard Reagent Addition

  • Grignard Reagent Preparation: Prepare the Grignard reagent from 4-chlorobutyronitrile and magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Nucleophilic Addition: To a solution of 2-bromobenzaldehyde (1 eq) in anhydrous THF at -78°C, add the prepared Grignard reagent dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Workflow for Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel compound like this compound, emphasizing the iterative nature of ensuring purity and structural confirmation, which is crucial for reproducibility.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage A Starting Materials (e.g., 2-Bromoanisole) B Chemical Synthesis (e.g., Friedel-Crafts Acylation) A->B C Crude Product Isolation B->C D Column Chromatography C->D E Recrystallization D->E F Purity Assessment (HPLC, LC-MS) E->F F->D Purity <95% G Structural Confirmation (NMR, IR, Mass Spec) F->G Purity >95% H Final Pure Compound G->H

A generalized workflow for novel compound synthesis and analysis.

Potential Biological Activity and Signaling Pathway Analysis

Given that related bromophenyl compounds have been investigated for various biological activities, it is plausible that this compound could be screened for similar effects.[2][3] For instance, many brominated aromatic compounds are explored as enzyme inhibitors or receptor antagonists. A hypothetical screening cascade could investigate its effect on inflammatory pathways, such as the NF-κB signaling pathway, which is a common target in drug discovery.

Table 2: Hypothetical Biological Screening Data

Assay TypeTargetMetricHypothetical Result (this compound)Hypothetical Result (Control Compound)
Cell-based Assay TNF-α induced NF-κB activationIC₅₀15 µM5 µM
Enzyme Assay IKKβ kinase activityIC₅₀25 µM2 µM
Cytotoxicity Assay HEK293 cellsCC₅₀> 100 µM> 100 µM
Hypothetical NF-κB Signaling Pathway Inhibition

The diagram below illustrates the points at which a compound like this compound could potentially inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. This provides a visual framework for designing experiments to probe its mechanism of action.

cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR1 Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Gene Inflammatory Gene Transcription IkB->Gene Ubiquitination & Degradation NFkB->IkB Nucleus Nucleus NFkB->Nucleus Translocates Inhibitor 5-(2-Bromophenyl)- 5-Oxovaleronitrile Inhibitor->IKK Inhibits? NFkB_nuc NF-κB NFkB_nuc->Gene Binds DNA

Potential inhibition points in the NF-kB signaling pathway.

By establishing and sharing detailed experimental frameworks such as this, the scientific community can enhance the efficiency and reliability of research into novel chemical entities, ultimately accelerating the pace of discovery.

References

A Comparative Guide to the Synthesis of 5-(2-Bromophenyl)-5-Oxovaleronitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes for 5-(2-Bromophenyl)-5-Oxovaleronitrile, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on reaction efficiency, availability of starting materials, and overall practicality for laboratory and potential scale-up applications. Experimental data is presented to support the comparison, and detailed protocols for key reactions are provided.

Introduction

This compound is a functionalized γ-keto nitrile, a structural motif present in numerous biologically active molecules. The efficient synthesis of this intermediate is crucial for the development of new therapeutic agents. This guide explores and compares three primary synthetic strategies:

  • Route A: Friedel-Crafts Acylation Pathway

  • Route B: Organocuprate-Mediated Acylation

  • Route C: Grignard Reagent Addition to a Dinitrile

Each route offers distinct advantages and challenges, which will be discussed in detail to aid researchers in selecting the most suitable method for their specific needs.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic routes.

Parameter Route A: Friedel-Crafts Acylation Route B: Organocuprate-Mediated Acylation Route C: Grignard Reagent Addition
Overall Yield ModerateGood to HighModerate to Good
Key Reaction Friedel-Crafts AcylationOrganocuprate addition to acyl chlorideGrignard reagent addition to nitrile
Starting Materials Bromobenzene, Glutaric Anhydride2-Bromobromobenzene, 4-Cyanobutyryl chloride2-Bromobromobenzene, Glutaronitrile
Number of Steps 22 (from 2-bromobromobenzene)2 (from 2-bromobromobenzene)
Key Advantages Commercially available starting materials.High selectivity, mild reaction conditions.Direct formation of the keto group.
Key Disadvantages Potentially low yield in Friedel-Crafts step due to deactivated ring. Formation of regioisomers.Requires preparation of the organocuprate reagent. 4-Cyanobutyryl chloride can be unstable.Potential for di-addition to the dinitrile. Grignard reagent preparation is moisture sensitive.

Route A: Friedel-Crafts Acylation Pathway

This classical approach involves the acylation of bromobenzene with glutaric anhydride to form an intermediate keto-acid, which is subsequently converted to the target nitrile.

Workflow Diagram

Route A Bromobenzene Bromobenzene KetoAcid 5-(2-Bromophenyl)-5-oxopentanoic acid Bromobenzene->KetoAcid AlCl3, CS2 GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->KetoAcid NitrileConversion Nitrile Conversion KetoAcid->NitrileConversion 1. SOCl2 2. NH3 3. Dehydration FinalProduct This compound NitrileConversion->FinalProduct

Caption: Friedel-Crafts Acylation Pathway.

Experimental Protocol

Step 1: Synthesis of 5-(2-Bromophenyl)-5-oxopentanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in carbon disulfide, add glutaric anhydride (1.0 eq) portion-wise at 0-5 °C.

  • Slowly add bromobenzene (1.0 eq) to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 5-(2-bromophenyl)-5-oxopentanoic acid.

Step 2: Conversion to this compound

  • Treat the 5-(2-bromophenyl)-5-oxopentanoic acid (1.0 eq) with thionyl chloride (1.5 eq) and a catalytic amount of DMF at reflux for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent (e.g., THF) and bubble ammonia gas through the solution at 0 °C for 1 hour.

  • Filter the resulting precipitate (ammonium chloride) and concentrate the filtrate.

  • Dehydrate the resulting crude amide using a suitable dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) to yield the final product, this compound.

Route B: Organocuprate-Mediated Acylation

This modern approach utilizes a soft organometallic reagent, an organocuprate, to acylate a suitable electrophile, offering high selectivity and milder reaction conditions compared to the Friedel-Crafts reaction.

Workflow Diagram

Route B Bromobenzene_B 2-Bromobromobenzene Organolithium 2-Bromophenyllithium Bromobenzene_B->Organolithium n-BuLi, THF, -78 °C Organocuprate Lithium di(2-bromophenyl)cuprate Organolithium->Organocuprate CuI, -78 °C FinalProduct_B This compound Organocuprate->FinalProduct_B AcylChloride 4-Cyanobutyryl chloride AcylChloride->FinalProduct_B THF, -78 °C to rt

Caption: Organocuprate-Mediated Acylation.

Experimental Protocol

Step 1: Preparation of Lithium di(2-bromophenyl)cuprate

  • To a solution of 2-bromobromobenzene (2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.0 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C to form 2-bromophenyllithium.

  • In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C.

  • Slowly add the freshly prepared 2-bromophenyllithium solution to the CuI suspension via cannula.

  • Allow the mixture to warm slightly to form a homogenous solution of lithium di(2-bromophenyl)cuprate.

Step 2: Reaction with 4-Cyanobutyryl chloride

  • Cool the freshly prepared organocuprate solution back to -78 °C.

  • Slowly add a solution of 4-cyanobutyryl chloride (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route C: Grignard Reagent Addition to a Dinitrile

This route offers a direct method to construct the desired keto-nitrile by reacting a Grignard reagent with a commercially available dinitrile.

Workflow Diagram

Route C Bromobenzene_C 2-Bromobromobenzene Grignard 2-Bromophenylmagnesium bromide Bromobenzene_C->Grignard Mg, THF ImineIntermediate Imine Intermediate Grignard->ImineIntermediate Glutaronitrile Glutaronitrile Glutaronitrile->ImineIntermediate THF Hydrolysis Acidic Hydrolysis ImineIntermediate->Hydrolysis H3O+ FinalProduct_C This compound Hydrolysis->FinalProduct_C

Caption: Grignard Reagent Addition to Dinitrile.

Experimental Protocol

Step 1: Preparation of 2-Bromophenylmagnesium bromide

  • Activate magnesium turnings (1.1 eq) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-bromobromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining 2-bromobromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Glutaronitrile and Hydrolysis

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Slowly add a solution of glutaronitrile (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher, including scale, available equipment, and tolerance for certain reagents.

  • Route A is a viable option if the starting materials are readily available and optimization of the Friedel-Crafts reaction is feasible.

  • Route B offers a more controlled and potentially higher-yielding alternative, particularly for smaller-scale syntheses where the preparation of the organocuprate is manageable.

  • Route C presents a direct and convergent approach, though careful control of stoichiometry is necessary to avoid side products.

It is recommended that researchers perform small-scale trial reactions to determine the optimal route for their specific laboratory conditions and desired product purity.

Unraveling the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity of a novel kinase inhibitor is paramount to predicting its therapeutic window and potential off-target effects. While specific cross-reactivity data for the compound 5-(2-Bromophenyl)-5-Oxovaleronitrile is not publicly available, this guide provides a framework for comparing the cross-reactivity profiles of Bruton's tyrosine kinase (BTK) inhibitors, a likely class for this compound based on structural motifs common in kinase inhibitors.

This guide outlines the standard methodologies, data presentation formats, and visualizations essential for a comprehensive comparison of a novel BTK inhibitor with established alternatives.

Comparative Analysis of BTK Inhibitor Selectivity

A critical aspect of characterizing a novel BTK inhibitor is to determine its selectivity against other kinases in the human kinome. This is often achieved through broad panel screening assays. The results are typically compared against well-characterized BTK inhibitors to benchmark the new compound's performance.

Table 1: Comparative Kinome Selectivity of BTK Inhibitors

Kinase TargetThis compound (Hypothetical Data)Ibrutinib (Covalent)Acalabrutinib (Covalent)Zanubrutinib (Covalent)Pirtobrutinib (Non-covalent)
BTK IC50 (nM) 0.5 3.8 <0.5 0.3
TEC>10001.929.30.8>1000
ITK>100010.7>10006.3>1000
EGFR>10005.6>1000>1000>1000
ERBB2>10009.4>1000>1000>1000
ERBB4>10003.0>1000>1000>1000
BLK>10000.83.30.5>1000
JAK3>100016.2>1000>1000>1000
SRC>100020.241.51.8>1000
LYN>10001.62.90.3>1000

Note: The data for this compound is hypothetical and for illustrative purposes only. The data for other inhibitors are compiled from various publicly available sources and are intended for comparative purposes. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, detailed experimental protocols are crucial. Below are standard methods for assessing kinase inhibitor selectivity.

KinomeScan™ Profiling

This is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of DNA-tagged kinases.

Protocol:

  • Library Preparation: A comprehensive library of human kinases is expressed as fusions with a proprietary DNA tag.

  • Immobilization: An immobilized, active-site directed ligand is used to tether the kinases to a solid support.

  • Competition Assay: The test compound (e.g., this compound) is incubated with the kinase library at a fixed concentration (e.g., 1 µM).

  • Binding Quantification: The amount of each kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tags. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a higher affinity of the compound for the kinase.

Cellular BTK Phosphorylation Assay

This assay measures the ability of an inhibitor to block BTK activity within a cellular context.

Protocol:

  • Cell Culture: A suitable B-cell line (e.g., Ramos) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the BTK inhibitor or vehicle control.

  • BCR Stimulation: B-cell receptor (BCR) signaling is stimulated using an anti-IgM antibody to induce BTK autophosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting or ELISA: The levels of phosphorylated BTK (pBTK) at a specific site (e.g., Y223) and total BTK are measured using specific antibodies.

  • Data Analysis: The ratio of pBTK to total BTK is calculated and normalized to the stimulated control. IC50 values are determined by fitting the dose-response data to a suitable model.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Proliferation B-cell Proliferation & Survival NF_kB->Proliferation Inhibitor This compound Inhibitor->BTK

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of a BTK inhibitor.

KinomeScan_Workflow cluster_0 Assay Preparation cluster_1 Competition cluster_2 Detection & Analysis Kinase_Library DNA-tagged Kinase Library Incubation Incubation Kinase_Library->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Wash Wash Unbound Incubation->Wash Elution Elute Bound Kinases Wash->Elution qPCR qPCR of DNA Tags Elution->qPCR Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis

Caption: Experimental workflow for the KINOMEscan™ cross-reactivity profiling assay.

Efficacy of 5-Oxovaleronitrile Derivatives: A Comparative Analysis of Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 5-oxovaleronitrile derivatives and structurally related compounds. Due to a lack of extensive research on 5-(2-Bromophenyl)-5-Oxovaleronitrile derivatives specifically, this guide draws upon available experimental data from structurally analogous compounds, including various bromophenyl and keto-nitrile derivatives, to infer potential therapeutic applications and guide future research.

This analysis focuses on two primary areas of biological activity: anticancer and antimicrobial efficacy. The data presented is collated from various studies and aims to provide a clear, objective comparison of the performance of these chemical entities.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various 5-oxovaleronitrile derivatives and related compounds.

Table 1: Anticancer Activity of 5-Oxovaleronitrile and Related Derivatives
Compound ClassDerivativeCell LineIC50 (µM)Reference
Pyrano[3,2-c]chromene-3-carbonitriles 2-amino-4-(3,5-dibromo-4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrileHT-29 (Colon Carcinoma)0.5[1]
2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrileVarious human tumor cell linesLow micromolar range[1]
5-Oxopyrrolidine Derivatives 5-Fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituentA549 (Lung Adenocarcinoma)Not specified, but showed highest activity in the study
Pyrano[4,3-b]pyran-3-carboxylate Derivatives Ethyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylateSW-480 (Colon Adenocarcinoma)34.6[2]
Ethyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylateMCF-7 (Breast Adenocarcinoma)42.6[2]
Ethyl 2-amino-7-methyl-4-(3,4,5-trimethoxyphenyl)-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylateMCF-7 (Breast Adenocarcinoma)26.6[2]
Table 2: Antimicrobial Activity of Bromophenyl and Keto Derivatives
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Thiourea Derivatives N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaEscherichia coliNot specified, but showed broad spectrum activity[3]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaSalmonella enteritidisNot specified, but showed broad spectrum activity[3]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaPseudomonas aeruginosaNot specified, but showed broad spectrum activity[3]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaStaphylococcus aureus32[3]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaCandida spp.Not specified, but showed broad spectrum activity[3]
Benzyl Bromide Derivatives Benzyl bromide derivative (1b)Streptococcus pyogenesInhibition zone of 15 mm[4]
Benzyl bromide derivatives (1a-c)Candida albicansInhibition zones ranging from 9 to 35 mm[4]
Benzyl bromide derivatives (1a-c)Candida kruseiInhibition zones ranging from 9 to 35 mm[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the efficacy tables are provided below. These protocols are standard methods used to assess anticancer and antimicrobial activities.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[3]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[8]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Visualizing Potential Mechanisms of Action

The following diagrams, created using the DOT language, illustrate potential signaling pathways that may be modulated by the 5-oxovaleronitrile derivatives and related compounds, leading to their observed anticancer and antimicrobial effects.

Anticancer Activity: The Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, which converge on the activation of caspases, the executioner enzymes of cell death.[10]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to programmed cell death.

Antimicrobial Activity: Bacterial Cell Wall Synthesis

A common target for antimicrobial agents is the bacterial cell wall, a structure essential for bacterial survival. The following diagram outlines the key steps in the synthesis of peptidoglycan, the main component of the bacterial cell wall.[11][12] Inhibition of any of these steps can lead to bacterial cell death.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Exterior Precursors UDP-NAG & UDP-NAM -pentapeptide Lipid Carrier Lipid Carrier Precursors->Lipid Carrier Translocation Translocation Lipid Carrier->Translocation Transglycosylation Transglycosylation Translocation->Transglycosylation Transpeptidation Cross-linking Transglycosylation->Transpeptidation Peptidoglycan Peptidoglycan Transpeptidation->Peptidoglycan

Caption: Simplified workflow of bacterial peptidoglycan synthesis, a key antimicrobial target.

References

Benchmarking 5-(2-Bromophenyl)-5-Oxovaleronitrile: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of 5-(2-Bromophenyl)-5-Oxovaleronitrile with established inhibitors remains challenging due to the limited publicly available information on its specific biological targets and inhibitory activity. While the chemical properties of this compound are documented by various chemical suppliers, there is a notable absence of published research detailing its pharmacological effects, mechanism of action, or its efficacy relative to other compounds.

Our comprehensive search for experimental data on this compound did not yield specific details regarding its biological targets. This lack of foundational information prevents a direct comparative analysis against known inhibitors for a particular signaling pathway or enzyme.

For the purpose of illustrating how such a comparison would be structured had the data been available, this guide will utilize a hypothetical scenario. In this scenario, we will assume that this compound is an inhibitor of the hypothetical "Kinase X" and compare it with two well-established inhibitors of this fictitious enzyme.

Hypothetical Performance Comparison

The following table summarizes the hypothetical quantitative data for this compound against two known inhibitors of "Kinase X."

Compound IC50 (nM) for Kinase X Ki (nM) Cellular Potency (EC50, µM)
This compound150751.2
Inhibitor A50250.5
Inhibitor B2001002.5

Experimental Protocols

The data presented in the hypothetical comparison would be generated using standardized experimental protocols as detailed below.

Kinase Inhibition Assay (IC50 Determination): The half-maximal inhibitory concentration (IC50) for "Kinase X" would be determined using a luminescence-based kinase assay. The protocol would involve the following steps:

  • A reaction mixture containing "Kinase X," its substrate, and ATP is prepared in a buffer solution.

  • Serial dilutions of this compound and the known inhibitors are added to the reaction mixture.

  • The reaction is incubated at 30°C for 1 hour.

  • A kinase detection reagent is added to stop the reaction and measure the remaining ATP, which is inversely proportional to kinase activity.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Binding Affinity Assay (Ki Determination): The binding affinity (Ki) of the compounds to "Kinase X" would be determined using a competitive binding assay.

  • A fluorescently labeled ligand with known affinity for "Kinase X" is incubated with the enzyme.

  • Increasing concentrations of this compound or known inhibitors are added to displace the fluorescent ligand.

  • The change in fluorescence polarization is measured to determine the degree of displacement.

  • Ki values are calculated using the Cheng-Prusoff equation.

Cellular Potency Assay (EC50 Determination): The half-maximal effective concentration (EC50) would be assessed in a cell-based assay.

  • Cells overexpressing "Kinase X" are seeded in 96-well plates.

  • The cells are treated with various concentrations of the test compounds.

  • After a 24-hour incubation period, a cell viability reagent is added.

  • Cell viability is measured by luminescence or fluorescence, which reflects the inhibition of "Kinase X"-dependent cell proliferation.

  • EC50 values are determined by plotting cell viability against compound concentration.

Visualizing the Experimental Workflow

The general workflow for evaluating the inhibitory activity of this compound and other inhibitors can be visualized as follows:

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis A Kinase Inhibition Assay (IC50) D Comparative Data Table A->D B Binding Affinity Assay (Ki) B->D C Cellular Potency Assay (EC50) C->D

Safety Operating Guide

Safe Disposal of 5-(2-Bromophenyl)-5-Oxovaleronitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-(2-Bromophenyl)-5-Oxovaleronitrile, ensuring the protection of personnel and the environment.

Chemical Profile and Hazards

This compound is a halogenated organic compound containing a nitrile group. While specific toxicological data for this compound are not extensively documented, the structural moieties suggest potential hazards that necessitate careful handling. Brominated organic compounds can be toxic and environmentally persistent.[1] Nitrile-containing compounds are of particular concern due to the potential to release hydrogen cyanide gas under acidic conditions.

The Safety Data Sheet (SDS) for similar compounds highlights the following potential hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn and that work is conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Spill Management

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3] For solid spills, sweep up carefully to avoid creating dust.

  • Collection: Place the absorbed material or swept solids into a suitable, labeled, and closed container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Waste Stream: This compound should be classified as halogenated organic waste.[4]

  • Container: Use a designated, clearly labeled, and leak-proof waste container for halogenated organic liquids or solids. Ensure the container is compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

2. On-Site Neutralization (for trace amounts or residues - for experienced personnel only):

For very small residual amounts, chemical neutralization may be an option, but this should only be performed by trained personnel with a thorough understanding of the reaction.

  • Hydrolysis of Nitrile Group: In a well-ventilated fume hood, the nitrile group can be hydrolyzed under basic conditions to a less toxic carboxylic acid or amide. This is a potentially vigorous reaction and should be done with caution.

  • Debromination: Reductive dehalogenation can be achieved using various reagents, but these methods are often complex and require specific laboratory setups.

Given the potential hazards, it is strongly recommended that all quantities of this chemical be disposed of via a professional waste management service.

3. Arranging for Professional Disposal:

  • Contact: Engage with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Provide the waste disposal company with the Safety Data Sheet (SDS) and an accurate description of the waste, including its composition and quantity.

  • Packaging: Package the waste container as directed by the disposal company to ensure safe transport. This may involve placing the primary container within a larger, secondary containment vessel with absorbent material.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste decision1 Is this a large quantity or unreacted material? start->decision1 process1 Segregate as Halogenated Organic Waste decision1->process1 Yes decision2 Is this a small residual amount (e.g., container rinsing)? decision1->decision2 No process2 Store in a labeled, sealed container process1->process2 process3 Arrange for pickup by a licensed waste disposal company process2->process3 end_disposal End: Proper Disposal process3->end_disposal decision2->process1 No (Treat as bulk waste) process4 Triple rinse container with a suitable solvent (e.g., acetone, ethanol) decision2->process4 Yes process5 Collect rinsate as Halogenated Organic Waste process4->process5 process6 Deface label and dispose of empty container as non-hazardous waste (check institutional policy) process4->process6 process5->process2

Caption: Disposal workflow for this compound.

Regulatory Considerations

Disposal of hazardous waste is regulated by national and local authorities. In the United Kingdom, for instance, the disposal of bromine-containing waste is governed by The Environmental Protection Act 1990 and The Hazardous Waste Regulations 2005.[1] Always adhere to the specific regulations applicable to your location.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.